12-Deoxyphorbol 13-Isobutyrate
描述
RN given refers to (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))-isome
Structure
3D Structure
属性
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTFRCUXCBXJAW-CYZOKXGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947954 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-74-8 | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Deoxyphorbol 13-Isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Structure, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of 12-Deoxyphorbol 13-isobutyrate (DPB), a bioactive diterpenoid of the tigliane (B1223011) class. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and biological functions, particularly its role as a protein kinase C (PKC) activator.
Chemical Structure and Properties
This compound is a phorbol (B1677699) ester characterized by a complex tetracyclic carbon skeleton. The isobutyrate group at the C-13 position is crucial for its biological activity. It is found naturally in plants of the Euphorbiaceae family.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dienyl] 2-methylpropanoate | PubChem CID: 107855[1] |
| Molecular Formula | C₂₄H₃₄O₆ | PubChem CID: 107855[1] |
| Molecular Weight | 418.5 g/mol | PubChem CID: 107855[1] |
| CAS Number | 25090-74-8 | PubChem CID: 107855[1] |
| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK--[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | PubChem CID: 107855 |
| InChI Key | QSTFRCUXCBXJAW-CYZOKXGXSA-N | PubChem CID: 107855 |
Table 2: Spectroscopic Data for a Related Phorbol Ester (for reference)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.6 | 3.12 (m) |
| 2 | 37.1 | 2.51 (m) |
| 3 | 212.1 | - |
| 4 | 159.2 | 7.63 (s) |
| 5 | - | - |
| 6 | - | - |
| 7 | 47.1 | 3.25 (m) |
| 8 | 78.4 | 4.49 (d, 9.6) |
| 9 | 57.0 | 2.21 (m) |
| 10 | 45.4 | 2.51 (m) |
| 11 | 39.8 | 2.05 (m) |
| 12 | - | - |
| 13 | 77.0 | 5.58 (d, 9.6) |
| 14 | 36.8 | 2.51 (m) |
| 15 | 24.0 | 1.18 (s) |
| 16 | 16.4 | 1.16 (s) |
| 17 | 27.2 | 1.25 (s) |
| 18 | 10.1 | 0.92 (d, 6.4) |
| 19 | 19.4 | 1.76 (s) |
| 20 | 69.1 | 4.09 (s) |
| 1' (Isobutyrate) | 177.1 | - |
| 2' (Isobutyrate) | 34.4 | 2.51 (m) |
| 3', 4' (Isobutyrate) | 19.3, 19.2 | 1.18 (d, 7.0) |
Source: Adapted from spectroscopic data of related phorbol esters found in natural isolates.
Chemical Synthesis
The chemical synthesis of this compound from the parent compound, phorbol, involves a strategy of selective protection and acylation. The reactivity of the hydroxyl groups on the phorbol skeleton is in the order of C-20 > C-13 > C-12 due to steric hindrance. Therefore, to achieve selective acylation at the C-13 position, the more reactive C-20 primary allylic alcohol must first be protected.
Experimental Protocol: Representative Synthesis of this compound
Note: This protocol is a representative procedure based on general methods for phorbol ester synthesis. Specific reaction yields and comprehensive characterization data for this exact synthesis are not available in the cited literature.
Step 1: Protection of the C-20 Hydroxyl Group of Phorbol
-
Dissolution: Dissolve phorbol in anhydrous pyridine.
-
Addition of Protecting Group: Add triphenylmethyl chloride (trityl chloride) in a portion-wise manner at 0°C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purification: Purify the resulting phorbol-20-trityl ether by silica (B1680970) gel column chromatography.
Step 2: Selective Acylation at C-13
-
Reagent Mixture: In a flask, combine phorbol-20-trityl, isobutyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758).
-
Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 18-24 hours. Careful monitoring by TLC is crucial to ensure mono-acylation and prevent di-acylation at C-12.
-
Workup: Evaporate the solvent in vacuo.
-
Purification: Purify the product, 12-deoxyphorbol-13-isobutyrate-20-trityl, by silica gel column chromatography.
Step 3: Deprotection of the C-20 Hydroxyl Group
-
Acidic Hydrolysis: Dissolve the purified product from Step 2 in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Acid Addition: Add a mild acid, such as p-toluenesulfonic acid or dilute HCl, and stir at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Final Purification: Dry the organic layer, concentrate it, and purify the final product, this compound, by flash chromatography or preparative HPLC.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
The primary mechanism of action for this compound is the activation of Protein Kinase C (PKC). By mimicking the endogenous ligand diacylglycerol (DAG), it binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane. This activation triggers a cascade of downstream signaling events that mediate its diverse biological effects.
Key Biological Activities:
-
Neurogenesis: DPB promotes the proliferation of adult neural progenitor cells (NPCs), suggesting its potential as a therapeutic agent for neurodegenerative disorders.[2] This effect is mediated by PKC activation.
-
Vasocontraction: DPB induces contraction in isolated vascular smooth muscle, such as the rat thoracic artery.[3] This is attributed to PKC activation increasing the calcium sensitivity of the contractile apparatus.[3]
Signaling Pathway: PKC Activation
Upon binding of DPB, PKC is activated and phosphorylates a wide array of downstream target proteins on serine and threonine residues. This leads to the modulation of various cellular processes.
Caption: General signaling pathway of PKC activation by DPB.
Downstream Signaling in Neurogenesis
In the context of neurogenesis, PKC activation can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation.
Caption: PKC-mediated MAPK signaling in neurogenesis.
Quantitative Biological Data
Note: Specific EC₅₀ or IC₅₀ values for this compound's biological activities are not consistently reported in the reviewed scientific literature. The table below presents available binding affinity data.
Table 3: Binding Affinity of Radiolabeled DPB
| Ligand | Preparation | Binding Site | Affinity (Kd) |
| [³H]DPB | Mouse Skin Particulate | Site 1 | 6.9 nM |
| [³H]DPB | Mouse Skin Particulate | Site 2 | 86 nM |
Source: Adapted from Dunn, J. A., & Blumberg, P. M. (1986). Specific binding of [20-3H]this compound to phorbol ester receptor subclasses in mouse skin particulate preparations. Cancer research, 46(1), 339-344.
Key Experimental Protocols
Protocol 1: In Vitro PKC Activation Assay
This protocol describes a method to measure the kinase activity of PKC in response to DPB using a radioactive assay.
-
Enzyme Preparation: Isolate PKC from a relevant cell line or tissue source, or use a commercially available purified PKC isoform.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA). For the activated condition, add phosphatidylserine (B164497) (e.g., 200 µg/ml) and DPB (at desired concentrations, e.g., 10 nM - 1 µM) as cofactors.
-
Substrate Addition: Add a known PKC substrate, such as Myelin Basic Protein (MBP) (e.g., 1 µg per reaction).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 5 µCi) and non-radiolabeled ATP (e.g., 20 µM).
-
Incubation: Incubate the samples at 30°C for 10-30 minutes with gentle shaking.
-
Termination: Stop the reaction by adding 5x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate. Quantify the band intensity to determine relative PKC activity.
Protocol 2: Neurosphere Proliferation Assay
This assay is used to assess the effect of DPB on the proliferation of neural progenitor cells.
-
Cell Culture: Culture neural progenitor cells in a serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in non-adherent culture flasks or plates.
-
Plating: Dissociate existing neurospheres into single cells and plate them at a low density (e.g., 10,000 cells/ml) in a 96-well non-adherent plate.
-
Treatment: Add this compound at various concentrations (e.g., 1 nM to 1 µM) to the wells at the time of seeding. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for the formation of new neurospheres.
-
Quantification:
-
Number: Count the number of newly formed neurospheres in each well using a microscope.
-
Size: Measure the diameter of the neurospheres using imaging software. An increase in the number and size of neurospheres indicates enhanced proliferation.
-
Protocol 3: Vascular Smooth Muscle Contraction Assay
This ex vivo protocol measures the contractile effect of DPB on vascular tissue.
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Mounting: Cut the aorta into rings (2-3 mm in width) and mount them in an isolated organ bath system containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Treatment: After a washout period, add cumulative concentrations of this compound to the organ bath and record the isometric tension changes using a force transducer.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot a concentration-response curve to determine the potency and efficacy of DPB.
References
Unveiling the Biological Landscape of 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester that has garnered significant interest within the scientific community for its potent biological activities. As a member of the tigliane (B1223011) diterpenoid family, DPB is primarily recognized for its role as a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a myriad of cellular processes. This technical guide provides an in-depth exploration of the core biological activities of DPB, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Activity: Protein Kinase C Activation
The principal mechanism underlying the diverse biological effects of this compound is its ability to bind to and activate Protein Kinase C (PKC) isozymes. DPB mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a wide array of downstream protein targets. This activation initiates a cascade of signaling events that influence cellular functions such as proliferation, differentiation, apoptosis, and vasoconstriction.
Quantitative Data: Binding Affinity for PKC
The binding affinity of phorbol esters to PKC is a key determinant of their biological potency. While specific binding affinity data for this compound across all PKC isoforms is not extensively documented in publicly available literature, data for the structurally related and widely studied phorbol ester, Phorbol 12,13-dibutyrate (PDBu), provides valuable insights. PDBu binds to various PKC isotypes with high affinity, typically in the low nanomolar range.
| PKC Isotype | Binding Affinity (Kd) of PDBu (nM) |
| α | ~1.6 |
| β1 | ~2.0 |
| β2 | ~2.5 |
| γ | ~18 |
| δ | ~5.0 |
| ε | ~10 |
Note: This data is for Phorbol 12,13-dibutyrate (PDBu) and serves as an approximation for the binding characteristics of this compound.
Experimental Protocol: In Vitro PKC Enzyme Assay
A standard method to quantify the activation of PKC by compounds like DPB involves an in vitro kinase assay.
Objective: To determine the concentration-dependent activation of a specific PKC isoform by this compound.
Materials:
-
Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
This compound (DPB) stock solution (in DMSO)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for non-radiometric methods)
-
Specific peptide substrate for the PKC isoform
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
96-well microplate
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PS, and the specific PKC isoform in each well of a 96-well plate.
-
Add varying concentrations of DPB (typically from nanomolar to micromolar range) to the wells. Include a control with no DPB and a positive control with a known PKC activator like Phorbol 12-Myristate 13-Acetate (PMA).
-
Initiate the kinase reaction by adding the ATP solution (containing the radiolabel if applicable) and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Plot the measured PKC activity against the concentration of DPB to generate a dose-response curve and determine the EC50 value.
Figure 1: Experimental workflow for an in vitro Protein Kinase C (PKC) activity assay.
Vasoconstrictor Activity
This compound has been demonstrated to induce contraction in vascular smooth muscle, an effect directly linked to its activation of PKC. This activity is of significant interest in cardiovascular research.
Quantitative Data: Vasoconstriction
| Tissue | Agonist | Effect |
| Isolated Rat Thoracic Artery | This compound | Concentration-dependent contraction |
Experimental Protocol: Isolated Rat Aortic Ring Assay
This ex vivo method is widely used to assess the vasoactive properties of compounds.
Objective: To determine the dose-response relationship of this compound-induced vasoconstriction.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound (DPB)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Induce a reference contraction with a standard agonist (e.g., phenylephrine (B352888) or KCl) to ensure tissue viability.
-
After a washout period and return to baseline tension, cumulatively add increasing concentrations of DPB to the organ bath.
-
Record the isometric tension developed in response to each concentration of DPB.
-
Express the contractile response as a percentage of the maximal contraction induced by the reference agonist.
-
Plot the concentration-response curve and determine the EC50 value.
Figure 2: Workflow for the isolated rat aortic ring assay to assess vasoconstrictor activity.
Effects on Neural Progenitor Cells
Recent research has highlighted the potential of phorbol esters, including 12-deoxyphorbol derivatives, to influence the proliferation of neural progenitor cells (NPCs). This activity is mediated through the activation of PKC, suggesting a role in neurogenesis.
Quantitative Data: Neural Progenitor Cell Proliferation
While direct quantitative data for the effect of this compound on NPC proliferation is limited, studies on related 12-deoxyphorbols have demonstrated a potent proliferative effect.
| Cell Type | Compound Family | Effect |
| Neural Progenitor Cells | 12-Deoxyphorbols | Induction of proliferation |
Experimental Protocol: Neural Progenitor Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Objective: To quantify the effect of this compound on the proliferation of neural progenitor cells.
Materials:
-
Neural progenitor cell culture
-
NPC proliferation medium
-
This compound (DPB)
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation and permeabilization buffers
-
Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme for colorimetric detection)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed NPCs in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of DPB for a specified period (e.g., 24-72 hours).
-
During the final hours of treatment, add BrdU labeling solution to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes to allow antibody access to the nucleus.
-
Denature the DNA to expose the incorporated BrdU.
-
Incubate the cells with an anti-BrdU antibody.
-
If using a fluorescently labeled antibody, counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive).
-
If using an enzyme-linked antibody, add the appropriate substrate and measure the absorbance using a microplate reader.
Figure 3: Simplified signaling pathway of DPB-induced neural progenitor cell proliferation.
Cytotoxic Activity in Cancer Cells
In addition to its other biological effects, this compound has been investigated for its potential cytotoxic effects on cancer cells. The sustained activation of certain PKC isoforms can lead to growth arrest and apoptosis in specific cancer cell lines.
Quantitative Data: Cytotoxicity
The cytotoxic effects of DPB are cell-type dependent. While specific IC50 values for DPB against a wide range of cancer cell lines are not extensively published, related phorbol esters have shown cytotoxic activity.
| Cell Line | Compound Family | Effect |
| MCF-7 (Breast Cancer) | Phorbol Esters | Potential for Cytotoxicity |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of this compound on MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DPB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of DPB for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of DPB relative to the untreated control cells.
-
Plot the cell viability against the DPB concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a potent bioactive molecule with a range of effects primarily driven by its activation of Protein Kinase C. Its ability to induce vasoconstriction, stimulate neural progenitor cell proliferation, and potentially exert cytotoxic effects on cancer cells makes it a valuable tool for research in cardiovascular disease, neurobiology, and oncology. The experimental protocols and data presented in this guide provide a foundational framework for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing phorbol ester. Further research is warranted to fully elucidate the specific PKC isoform selectivity of DPB and to establish comprehensive dose-response relationships for its various biological activities.
References
In-Depth Technical Guide: 12-Deoxyphorbol 13-Isobutyrate as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the tigliane (B1223011) diterpenoid family of phorbol (B1677699) esters that functions as a potent activator of protein kinase C (PKC). Unlike some phorbol esters, certain 12-deoxyphorbol derivatives are considered non-tumor promoting and have garnered interest for their potential therapeutic applications, including in the context of neurogenesis. This technical guide provides a comprehensive overview of DPB, focusing on its interaction with PKC isoforms, downstream signaling pathways, and its effects on cellular processes. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.
Introduction
Phorbol esters are naturally occurring compounds that have been instrumental in elucidating the role of Protein Kinase C (PKC) in cellular signaling. This compound (DPB) is a specific analog that has demonstrated the ability to activate PKC and modulate downstream cellular functions. Of particular interest is its capacity to stimulate neurogenesis, a process critical for neural development and repair. This document serves as a technical resource for researchers investigating the mechanisms of action and potential applications of DPB.
Biochemical and Biophysical Properties
Data Presentation: Binding Affinity of this compound to PKC Isoforms
The binding affinity of DPB to the conventional "A-group" of PKC isotypes (α, β1, β2, and γ) has been determined using a competitive binding assay with [3H]phorbol-12,13-dibutyrate ([3H]PDBu). The apparent dissociation constants (Ki) are summarized in the table below.[1]
| PKC Isotype | Apparent Ki (nM) |
| PKCα | 92 - 140 |
| PKCβ1 | 92 - 140 |
| PKCβ2 | 92 - 140 |
| PKCγ | 92 - 140 |
Note: The binding affinities for other PKC isoforms have not been extensively reported in the reviewed literature.
Signaling Pathways
DPB, as a PKC activator, initiates a cascade of intracellular signaling events. One of the key pathways elucidated involves the activation of PKCα, leading to the release of Transforming Growth Factor-alpha (TGFα). This, in turn, promotes the proliferation of neural progenitor cells, highlighting a potential mechanism for inducing neurogenesis.[2]
Signaling Pathway Diagram: DPB-Induced Neurogenesis
Caption: Signaling pathway of DPB-induced neurogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of DPB as a PKC activator.
PKC Binding Affinity Assay ([3H]PDBu Displacement)
This protocol is adapted from a method used to determine the binding affinities of various phorbol esters to different PKC isotypes.[1]
Experimental Workflow: PKC Binding Affinity Assay
Caption: Workflow for determining PKC binding affinity.
Methodology:
-
Reagents:
-
Purified recombinant PKC isotypes (α, β1, β2, γ).
-
[3H]Phorbol-12,13-dibutyrate ([3H]PDBu).
-
This compound (DPB) stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mg/mL bovine serum albumin.
-
Phosphatidylserine (B164497) (PS) and dioleoylglycerol (DAG) liposomes.
-
-
Procedure:
-
Prepare a reaction mixture containing the PKC isotype, [3H]PDBu (at a concentration close to its Kd), and varying concentrations of DPB.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Terminate the binding reaction by adding ice-cold assay buffer.
-
Separate the bound from free [3H]PDBu using a method such as polyethylene glycol precipitation followed by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific [3H]PDBu binding against the concentration of DPB.
-
Calculate the IC50 value (the concentration of DPB that inhibits 50% of specific [3H]PDBu binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.
-
In Vitro PKC Kinase Activity Assay
This is a general protocol to measure the kinase activity of PKC upon activation by DPB.
Methodology:
-
Reagents:
-
Purified PKC enzyme.
-
DPB.
-
PKC substrate peptide (e.g., a peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys).[3]
-
[γ-32P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, and lipid cofactors like phosphatidylserine and diacylglycerol).
-
Stop solution (e.g., phosphoric acid).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC enzyme, and the substrate peptide.
-
Add DPB at the desired concentration to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity in the substrate peptide using a scintillation counter.
-
Neural Progenitor Cell (NPC) Proliferation Assay
This protocol is based on studies investigating the effect of 12-deoxyphorbols on NPC proliferation.[3]
Methodology:
-
Cell Culture:
-
Culture neural progenitor cells in a suitable medium, often supplemented with growth factors like basic fibroblast growth factor (bFGF).
-
-
Treatment:
-
Plate the NPCs and treat them with varying concentrations of DPB for a specified duration (e.g., 72 hours).
-
-
Quantification of Proliferation:
-
Neurosphere Area Measurement: For cells grown as neurospheres, capture images using a phase-contrast microscope and measure the area of the neurospheres using image analysis software. An increase in area indicates proliferation.[3]
-
BrdU Incorporation: Alternatively, pulse the cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for a few hours before harvesting. Perform immunocytochemistry using an anti-BrdU antibody to identify and count the cells that have incorporated BrdU during DNA synthesis.
-
-
Data Analysis:
-
Compare the neurosphere area or the percentage of BrdU-positive cells in DPB-treated cultures to control (untreated) cultures to determine the effect on proliferation.
-
Conclusion
This compound is a valuable research tool for investigating PKC-mediated signaling pathways. Its ability to activate specific PKC isoforms and stimulate downstream events, such as TGFα release and neural progenitor cell proliferation, makes it a compound of interest for potential therapeutic strategies, particularly in the field of neuroregeneration. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and mechanisms of action of this potent PKC activator. Further research is warranted to fully characterize its binding profile across all PKC isoforms and to elucidate the full spectrum of its cellular effects.
References
- 1. Mezerein and this compound, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Deoxyphorbol 13-isobutyrate (DPB) is a diterpene ester belonging to the tigliane (B1223011) family, known for its potent biological activities. As an analogue of the more extensively studied phorbol (B1677699) esters, DPB serves as a critical tool in dissecting cellular signaling pathways. This technical guide provides an in-depth examination of the primary cellular targets of DPB, focusing on its interaction with Protein Kinase C (PKC) isozymes. We present collated quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the downstream signaling cascades initiated by DPB. This document is intended to serve as a comprehensive resource for researchers investigating phorbol ester-mediated cellular responses and for professionals in the field of drug development exploring the therapeutic potential of PKC modulators.
Primary Cellular Target: Protein Kinase C (PKC)
The principal cellular receptors for this compound and other phorbol esters are members of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2][3] DPB functions as an analogue of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isozymes, leading to their activation.[3] Atypical PKC (aPKC) isoforms lack a typical C1 domain and do not bind phorbol esters.
Binding Affinity of DPB for PKC Isoforms
The binding affinity of DPB has been quantified through competitive binding assays, typically using radiolabeled phorbol esters like [³H]phorbol-12,13-dibutyrate ([³H]PDBu). These studies reveal that DPB binds to multiple PKC isoforms, albeit with some variations in affinity.
Table 1: Competitive Binding Affinity of this compound (DPB) for Classical PKC Isoforms
| PKC Isoform | Apparent Inhibition Constant (Kᵢ) (nM) | Assay System |
| PKC-α | 92 - 140 | Recombinant |
| PKC-β1 | 92 - 140 | Recombinant |
| PKC-β2 | 92 - 140 | Recombinant |
| PKC-γ | 92 - 140 | Recombinant |
| Data derived from competitive binding assays with [³H]PDBu.[1] |
Table 2: Binding Affinities of Related Phorbol Esters to PKC Isoforms
| Compound | Target | Binding Affinity (Kᵢ or Kₔ) | Notes |
| Prostratin (12-Deoxyphorbol 13-acetate) | PKC | Kᵢ: 12.5 nM | Analogue of DPB |
| [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) | PKC-α, β1, β2, γ, δ, ε | Kₔ: 1.6 - 18 nM | Commonly used radioligand |
| 12-Deoxyphorbol 13-phenylacetate (DOPP) | PKC Isoforms | Kₐ: 45 nM | For phosphorylation of 80K substrate protein |
| This table provides context by showing the affinities of structurally similar and commonly used phorbol esters.[4][5] |
Other Potential Cellular Targets
While PKC isoforms are the most well-characterized targets, evidence suggests that other proteins containing C1 domains may also bind phorbol esters, including DPB. These "non-kinase" phorbol ester receptors represent an expanding area of research.
-
Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that play roles in cytoskeletal organization.[6]
-
Protein Kinase D (PKD): A serine/threonine kinase that can be activated by phorbol esters and is involved in various cellular processes.[7]
-
Other C1 Domain-Containing Proteins: The C1 domain is present in a variety of other signaling proteins, which may also serve as direct or indirect targets of DPB.
Downstream Signaling Pathways
Activation of PKC by DPB triggers a cascade of downstream signaling events, profoundly impacting cellular functions like gene expression, proliferation, and apoptosis. The two most prominent pathways are the NF-κB and MAPK/ERK pathways.
PKC-Dependent NF-κB Activation
DPB is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is particularly relevant in its extensively studied role as an anti-HIV agent, where it reactivates latent HIV-1 provirus through NF-κB. The pathway generally proceeds as follows:
-
DPB binds to and activates novel PKC isoforms, such as PKC-δ.
-
Activated PKC phosphorylates and activates the IκB kinase (IKK) complex.
-
IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.
-
The degradation of IκBα releases the NF-κB (p50/p65) dimer.
-
The active NF-κB dimer translocates to the nucleus, where it binds to κB sites on DNA and initiates the transcription of target genes.
PKC-δ/PKD/ERK Signaling Pathway
In certain cell types, such as non-small cell lung cancer cells, DPB and its analogues induce growth arrest and apoptosis through the sustained hyperactivation of the Extracellular signal-regulated kinase (ERK).[7] This pathway involves both PKC-δ and Protein Kinase D (PKD).
-
DPB activates PKC-δ.
-
PKC-δ phosphorylates and activates PKD.
-
The activated PKC-δ/PKD cascade leads to the hyperactivation of the downstream MAPK pathway, specifically ERK.
-
Sustained ERK activation can lead to cell cycle arrest (e.g., at G2/M phase) and apoptosis.
Experimental Protocols
Competitive Radioligand Binding Assay for PKC
This protocol describes a method to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (like DPB) by measuring its ability to compete with a known radioligand (e.g., [³H]PDBu) for binding to PKC.[8]
Materials:
-
PKC Source: Purified recombinant PKC isozymes or cell/tissue membrane preparations.
-
Radioligand: [³H]Phorbol 12,13-dibutyrate ([³H]PDBu), specific activity ~15-20 Ci/mmol.
-
Test Compound: this compound (DPB).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: High concentration of unlabeled PDBu (e.g., 10-30 µM).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration Apparatus (e.g., 96-well harvester).
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (DPB) in binding buffer.
-
Dilute the PKC source in binding buffer to the desired concentration (e.g., 5-20 µg protein per well).
-
Dilute [³H]PDBu in binding buffer to a final concentration near its Kₔ (e.g., 5-10 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL binding buffer, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.
-
Non-specific Binding Wells: Add 50 µL of high-concentration unlabeled PDBu, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.
-
Competition Wells: Add 50 µL of each DPB dilution, 50 µL [³H]PDBu solution, and 150 µL of the PKC preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filters (e.g., 30 minutes at 50°C).
-
Place each filter in a scintillation vial, add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DPB.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DPB that inhibits 50% of the specific binding of [³H]PDBu).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound is a valuable chemical probe that primarily targets the C1 domain of conventional and novel Protein Kinase C isoforms. Its binding, with nanomolar affinity, triggers significant downstream signaling events, most notably the activation of NF-κB and MAPK/ERK pathways. While PKC remains its cardinal target, the existence of other C1 domain-containing proteins suggests a broader interactome that warrants further investigation. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to elucidate the complex roles of phorbol esters in cellular signaling and to leverage this understanding for therapeutic innovation.
References
- 1. Mezerein and this compound, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C (PKC) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both tumour-promoting and non-promoting phorbol esters inhibit [125I]EGF binding and stimulate the phosphorylation of an 80 kd protein kinase C substrate protein in intact quiescent swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Unveiling 12-Deoxyphorbol 13-Isobutyrate: A Technical Guide to its Source, Isolation, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 12-Deoxyphorbol 13-Isobutyrate, a bioactive phorbol (B1677699) ester with significant potential in biomedical research and drug development. This document details its natural sources, provides a synthesized protocol for its isolation and purification, and elucidates its mechanism of action through key cellular signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring diterpenoid found within the plant family Euphorbiaceae. This family is a rich source of a diverse array of phorbol esters. Specific plant species reported to contain this compound include:
Additionally, the seeds of Croton tiglium are a well-documented source of various phorbol esters and related compounds, making them a potential, though less specific, source for isolation efforts.[4]
Isolation and Purification of this compound
The following protocol is a synthesized methodology based on established procedures for the isolation of 12-deoxyphorbol esters from plant material, particularly from the latex of Euphorbia species.
Experimental Protocol:
Objective: To isolate and purify this compound from its natural plant source.
Materials and Reagents:
-
Dried and powdered plant material (e.g., latex of Euphorbia resinifera)
-
Solvents: Methanol, Ethyl acetate, Hexane, Acetone, Acetonitrile (HPLC grade)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Preparative and semi-preparative HPLC columns (e.g., C18)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system with UV detector
-
NMR spectrometer
-
Mass spectrometer
Workflow Diagram:
References
- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 12-Deoxyphorbol 13-Isobutyrate: Discovery, History, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester, a class of diterpenoids known for their potent biological activities. Primarily recognized as a modulator of Protein Kinase C (PKC), DPB has garnered interest in various research fields, from oncology to neurobiology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of DPB. It includes detailed experimental protocols for its isolation and synthesis, quantitative data on its biological activity, and a thorough examination of its signaling pathways.
Discovery and History
The discovery of this compound is intertwined with the broader exploration of phorbol esters from plants of the Euphorbiaceae family. While the most famous phorbol ester, Phorbol 12-myristate 13-acetate (PMA), was isolated from croton oil, DPB and related compounds have been identified in various Euphorbia species.
Notably, research into traditional medicine has played a role in the discovery of similar compounds like Prostratin (12-Deoxyphorbol 13-acetate), which was identified through ethnobotanical studies of the Samoan mamala tree (Homalanthus nutans) used by traditional healers to treat hepatitis. This spurred further investigation into other 12-deoxyphorbol derivatives.
This compound has been isolated from the latex of several Euphorbia species, including Euphorbia resinifera, Euphorbia triangularis, Euphorbia caerulescens, and Euphorbia ledienii.[1] Its history is primarily linked to its use as a chemical probe to understand the function of Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction. Unlike some tumor-promoting phorbol esters, 12-deoxyphorbol derivatives with shorter acyl chains, such as DPB, are generally considered to be non-tumor-promoting, making them valuable research tools.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₆ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 25090-74-8 |
| Appearance | Amorphous solid |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform |
Experimental Protocols
Isolation of this compound from Euphorbia resinifera Latex
The following protocol is a detailed method for the isolation of DPB from the dried latex of Euphorbia resinifera.
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried latex of Euphorbia resinifera is macerated in ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Triterpene Removal: The resulting solid residue is triturated with acetonitrile. This step selectively dissolves the diterpenoid fraction, leaving behind the less soluble triterpenes. The mixture is centrifuged, and the supernatant containing the diterpenes is collected.
-
Column Chromatography: The acetonitrile is evaporated, and the resulting crude diterpene extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a hexane-ethyl acetate solvent system.
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known 12-deoxyphorbol esters are pooled.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative HPLC, yielding pure this compound. The structure and purity are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Synthesis of this compound
The chemical synthesis of DPB can be achieved from phorbol, which is commercially available or can be isolated from croton oil. The synthesis involves selective protection and acylation of the hydroxyl groups of the phorbol backbone.
General Synthetic Scheme
Caption: General synthetic route to this compound.
Methodology:
-
Protection: The primary hydroxyl group at the C-20 position of phorbol is selectively protected, for instance, by reacting it with trityl chloride in the presence of a base like pyridine. This prevents its acylation in the subsequent step.
-
Acylation: The C-13 hydroxyl group is then acylated using isobutyric anhydride or isobutyryl chloride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane.
-
Deprotection: The protecting group at the C-20 position is removed. For a trityl group, this can be achieved by treatment with a mild acid, such as formic acid or dilute hydrochloric acid.
-
Purification: The final product is purified by column chromatography on silica gel.
Biological Activity and Quantitative Data
This compound is a potent activator of Protein Kinase C (PKC). It mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes.
Binding Affinities for PKC Isotypes
The binding affinity of DPB to various PKC isotypes has been determined through competitive binding assays, typically using radiolabeled phorbol esters like [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
| PKC Isotype Group | Apparent Inhibition Constant (Ki) | Reference |
| A-Group (α, β₁, β₂, γ) | 92-140 nM | [2] |
Note: Specific Ki values for individual isotypes are not always available in the literature, with many studies grouping the classical PKCs.
Functional Activity
The activation of PKC by DPB triggers a wide range of cellular responses. One of the well-characterized effects is the induction of smooth muscle contraction.
| Assay | Organism/Tissue | Effect | EC₅₀/Concentration | Reference |
| Vasocontraction | Rat thoracic artery | Induces sustained contraction | Concentration-dependent |
Signaling Pathways
The primary mechanism of action of this compound is the direct activation of Protein Kinase C. This initiates a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isotypes expressed.
PKC Activation and Downstream Signaling
Caption: Simplified signaling pathway initiated by this compound.
Pathway Description:
-
PKC Activation: DPB diffuses across the cell membrane and binds to the C1 domain of PKC isozymes. This binding event mimics the action of diacylglycerol (DAG), causing the translocation of PKC from the cytosol to the plasma membrane and its subsequent activation.
-
MAPK Cascade: Activated PKC can phosphorylate and activate Raf kinases, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of MEK and ERK. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and survival.
-
Phospholipase C (PLC) Regulation: PKC can also be involved in feedback loops that regulate PLC activity, which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.
-
Phosphorylation of Other Substrates: Activated PKC phosphorylates a wide array of other cellular proteins on serine and threonine residues. These substrates include receptors, enzymes, and cytoskeletal proteins, leading to a diverse range of cellular responses.
Conclusion
This compound is a valuable tool for researchers studying signal transduction and the roles of Protein Kinase C in various physiological and pathological processes. Its distinct biological activity profile, particularly its non-tumor-promoting nature, makes it a safer alternative to other phorbol esters for in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize DPB in their research endeavors. Further investigation into the isotype-specific effects of DPB and its potential therapeutic applications is warranted.
References
The Role of 12-Deoxyphorbol 13-Isobutyrate in Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropsychiatric and neurological disorders are frequently linked to neuronal loss, making the stimulation of endogenous neurogenesis a promising therapeutic strategy.[1][2] This technical guide provides an in-depth analysis of 12-Deoxyphorbol 13-Isobutyrate (DPB), a non-tumorigenic phorbol (B1677699) ester, and its potent role in promoting adult neurogenesis. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction: The Promise of PKC Activators in Neuroregeneration
The adult brain retains the capacity to generate new neurons, a process known as neurogenesis, primarily within the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[1][3] This endogenous process is a critical target for therapeutic intervention in a range of neurological disorders.[1][2] Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including those governing cell proliferation and differentiation.[4] Activation of specific PKC isoforms has emerged as a promising strategy to enhance the proliferation of neural progenitor cells (NPCs), the precursors to mature neurons.[1][2]
This compound (DPB) is a diterpene isolated from plants of the Euphorbiaceae family.[3] It is a potent activator of PKC and has been shown to stimulate neurogenesis in vitro and in vivo.[3] Unlike some other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), certain 12-deoxyphorbols like prostratin (B1679730) and DPB are considered non-tumorigenic, making them more viable candidates for therapeutic development.[1][3] This guide will focus on the neurogenic properties of DPB and related 12-deoxyphorbols.
Mechanism of Action: The PKC-Mediated Signaling Cascade
The pro-neurogenic effects of DPB are primarily mediated through the activation of classical Protein Kinase C (PKC) isoforms, particularly PKCα.[5][6] The activation of PKCα initiates a signaling cascade that ultimately leads to the proliferation of neural progenitor cells.[5][6]
The key steps in this pathway are:
-
PKC Activation: DPB, as a phorbol ester, mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms and leading to their activation.[7]
-
TGFα Release: Activated PKCα facilitates the release of Transforming Growth Factor alpha (TGFα).[3][6]
-
EGFR Activation: Released TGFα then binds to and activates the Epidermal Growth Factor Receptor (EGFR).
-
NPC Proliferation: Activation of the EGFR signaling pathway is a well-established mechanism for promoting the proliferation of neural progenitor cells.
This signaling pathway highlights a specific mechanism by which a small molecule can amplify endogenous neurogenic potential.
References
- 1. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]
An In-depth Technical Guide to the Inflammatory Properties of 12-Deoxyphorbol 13-Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Deoxyphorbol 13-isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester known for its potent pro-inflammatory properties. As a specific and high-affinity ligand for Protein Kinase C (PKC), DPB serves as a critical tool in immunological and cancer research to understand the signaling cascades that govern inflammatory responses. This technical guide provides a comprehensive overview of the inflammatory properties of DPB, detailing its mechanism of action through PKC activation and subsequent signaling pathways, notably the NF-κB pathway. This document includes a compilation of quantitative data on its biological activity, detailed experimental protocols for assessing its inflammatory effects, and visualizations of the key signaling and experimental workflows.
Introduction
This compound is a diterpene ester belonging to the tigliane (B1223011) family of natural products. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction pathways regulating a plethora of cellular processes, including inflammation, cell proliferation, and apoptosis. The inflammatory response elicited by DPB, particularly in the skin, makes it a valuable compound for studying the mechanisms of inflammation and for the development of anti-inflammatory therapeutics.
Mechanism of Action: Protein Kinase C Activation
The primary molecular target of this compound is the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes. By mimicking the endogenous ligand diacylglycerol (DAG), DPB binds to the C1 domain, inducing a conformational change that recruits the PKC enzyme to the cell membrane, leading to its activation.
Binding Affinity to PKC Isozymes
DPB exhibits high affinity for several PKC isotypes. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors.
| PKC Isotype | Apparent Ki (nM) |
| α | 92 - 140 |
| β1 | 92 - 140 |
| β2 | 92 - 140 |
| γ | 92 - 140 |
This data indicates that DPB does not show significant selectivity among the conventional PKC isotypes.
Downstream Signaling: The NF-κB Pathway
Activation of PKC by this compound initiates a signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.
The canonical NF-κB pathway is initiated by the PKC-mediated phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription.
Inflammatory Response
The activation of NF-κB by this compound leads to the production of a variety of pro-inflammatory mediators, including cytokines and chemokines, which orchestrate the inflammatory response.
In Vivo Inflammation: Mouse Ear Edema Assay
A common method to quantify the in vivo inflammatory effects of topical agents is the mouse ear edema assay. This assay measures the increase in ear thickness (edema) following the application of an irritant.
Quantitative Data: While specific quantitative data for the mouse ear swelling induced by this compound is not readily available in the public literature, data from closely related phorbol esters like Phorbol 12-myristate 13-acetate (PMA) can be used as a reference. Typical results show a dose-dependent increase in ear thickness, measured in millimeters.
Illustrative Data for a Phorbol Ester (PMA):
| Compound (dose) | Ear Swelling (mm) ± SD |
| Vehicle Control | 0.02 ± 0.01 |
| PMA (1 µg) | 0.15 ± 0.03 |
| PMA (5 µg) | 0.35 ± 0.05 |
In Vitro Inflammation: Cytokine Release
In vitro cell culture systems, such as macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), are used to study the induction of pro-inflammatory cytokines by DPB.
Quantitative Data: Specific quantitative data for cytokine release induced by this compound is not widely published. The following table provides illustrative data for a generic phorbol ester, demonstrating the expected dose-dependent increase in the secretion of key pro-inflammatory cytokines.
Illustrative Data for Phorbol Ester-Induced Cytokine Release in Macrophages (pg/mL):
| Treatment | TNF-α | IL-6 | IL-1β |
| Vehicle Control | < 20 | < 15 | < 10 |
| Phorbol Ester (10 ng/mL) | 550 ± 60 | 320 ± 45 | 150 ± 25 |
| Phorbol Ester (100 ng/mL) | 1200 ± 150 | 850 ± 90 | 400 ± 50 |
Experimental Protocols
Mouse Ear Edema Assay Protocol
This protocol outlines the procedure for inducing and measuring ear edema in mice.
Methodology:
-
Animals: Use adult mice (e.g., CD-1 or BALB/c), housed under standard laboratory conditions.
-
Baseline Measurement: Measure the initial thickness of both ears using a digital micrometer.
-
Treatment: Topically apply a solution of this compound in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of one ear. Apply the vehicle alone to the contralateral ear as a control.
-
Incubation: House the animals for a defined period (typically 4 to 24 hours) to allow the inflammatory response to develop.
-
Final Measurement: Measure the final ear thickness.
-
Calculation: The degree of edema is calculated as the difference between the final and initial ear thickness.
In Vitro Cytokine Release Assay Protocol
This protocol describes the measurement of cytokine secretion from cultured cells treated with DPB.
Methodological & Application
Application Notes and Protocols: Utilizing 12-Deoxyphorbol 13-Isobutyrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the phorbol (B1677699) ester family, a class of naturally derived compounds known for their potent biological activities. Phorbol esters, including DPB, are widely recognized as powerful activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes. By mimicking the function of endogenous diacylglycerol (DAG), DPB binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events.
These application notes provide a comprehensive overview of the use of DPB in cell culture, with a focus on its mechanism of action, and protocols for assessing its effects on cell viability, proliferation, and signaling pathways.
Mechanism of Action
This compound and other phorbol esters are potent PKC activators. The activation of PKC by DPB triggers a signaling cascade that can lead to diverse cellular responses, including proliferation, differentiation, apoptosis, and inflammation, depending on the cell type and context. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.
Data Presentation
The following tables summarize the quantitative data regarding the application and effects of this compound and its analogs in various cell culture models.
Table 1: Effective Concentrations and Incubation Times of this compound and Analogs in Cell Culture
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| GRC-2 (Prostratin analog) | A549 (Human non-small cell lung cancer) | 300 nM | 72 hours | Inhibition of cell growth, G2/M cell cycle arrest, and apoptosis.[1] | |
| Prostratin | A549 (Human non-small cell lung cancer) | 3 µM | 72 hours | Inhibition of cell growth, G2/M cell cycle arrest, and apoptosis.[1] | |
| Phorbol 12,13-dibutyrate (PDBu) | OE19 (Esophageal adenocarcinoma) | Not specified | Not specified | Inhibition of cell growth and decreased phosphorylation of Akt.[2] | |
| This compound (DPB) | Rat thoracic artery | Concentration-dependent | Not specified | Induction of smooth muscle contraction.[3] | |
| Prostratin | Neural progenitor cells | 1-10 µM (Max at 5 µM) | 72 hours | Increased neurosphere size (proliferation).[4] | |
| Phorbol 12-myristate 13-acetate (PMA) | Neural progenitor cells | 16 nM | 72 hours | Induction of neural progenitor cell proliferation.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (DPB) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the DPB powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of DPB powder.
-
Dissolve the DPB in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Cell Treatment with this compound
-
Reagents and Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
DPB stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
On the day of treatment, thaw an aliquot of the DPB stock solution.
-
Prepare the final working concentrations of DPB by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Note: The final concentration of DMSO should be kept consistent across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of DPB.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of DPB or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][5]
-
Reagents and Materials:
-
Cells treated with DPB (from Protocol 2) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Following the treatment period with DPB, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 4: Analysis of PKC Pathway Activation by Western Blot
This protocol provides a general workflow for assessing the phosphorylation of key proteins in the PKC signaling pathway.[6][7]
-
Reagents and Materials:
-
Cells treated with DPB (from Protocol 2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with DPB for the desired time (e.g., 15-120 minutes for early signaling events), place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well or plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 14.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-PKC) or a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 12-Deoxyphorbol 13-Isobutyrate in Protein Kinase C (PKC) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-Isobutyrate (DPB) is a member of the phorbol (B1677699) ester family of natural products, known for its ability to potently activate Protein Kinase C (PKC) isozymes. As analogs of the endogenous second messenger diacylglycerol (DAG), phorbol esters like DPB bind to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, leading to their activation. Unlike its more famous relative, Phorbol 12-myristate 13-acetate (PMA), DPB exhibits different biological activities, making it a valuable tool for dissecting the complex roles of PKC signaling in various cellular processes. These application notes provide detailed protocols for utilizing DPB in PKC activation assays, crucial for academic research and drug development.
Data Presentation
The following table summarizes the binding affinities of this compound for several PKC isotypes. This data is essential for determining the appropriate concentration range for experimental use.
| PKC Isotype | Apparent Ki (nM) |
| PKCα | 92 - 140 |
| PKCβ1 | 92 - 140 |
| PKCβ2 | 92 - 140 |
| PKCγ | 92 - 140 |
Data sourced from a study analyzing the binding of DPB to recombinant PKC isotypes using a [3H]phorbol dibutyrate binding assay.[1]
Signaling Pathways
Activation of PKC by this compound triggers a cascade of downstream signaling events. The following diagram illustrates the general mechanism of PKC activation by phorbol esters and its subsequent signaling pathway.
Caption: General PKC activation and downstream signaling pathway initiated by phorbol esters like DPB.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess PKC activation by this compound.
In Vitro PKC Kinase Activity Assay (Radioactive)
This assay directly measures the enzymatic activity of purified or immunoprecipitated PKC by quantifying the incorporation of radioactive phosphate (B84403) into a substrate.
Workflow Diagram:
Caption: Workflow for an in vitro radioactive PKC kinase assay.
Methodology:
-
Preparation of Reagents:
-
Kinase Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM CaCl₂, 10 mM DTT. Store at -20°C.
-
Lipid Cofactors: Prepare a stock solution of Phosphatidylserine (PS) and Diacylglycerol (DAG) or use a commercially available lipid activator. Sonicate on ice before use.
-
PKC Substrate: A specific peptide substrate such as Ac-MBP (4-14) or a generic substrate like myelin basic protein (MBP).
-
DPB Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding kinase buffer, lipid cofactors, and PKC substrate.
-
Add the purified PKC enzyme or immunoprecipitated PKC to the reaction mixture.
-
Add varying concentrations of DPB (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
PKC Translocation Assay (Western Blotting)
This assay assesses PKC activation by observing its translocation from the cytosol to the cell membrane upon stimulation with DPB.
Workflow Diagram:
Caption: Workflow for a PKC translocation assay using Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH-3T3, HEK293) and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with the desired concentration of DPB or DMSO (vehicle) for a specified time (e.g., 15-30 minutes).
-
-
Subcellular Fractionation:
-
Wash the cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Resuspend the membrane pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to the PKC isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of the PKC isoform in each fraction.
-
Phosphorylation of a Downstream PKC Substrate (Western Blotting)
This method indirectly measures PKC activation by detecting the increased phosphorylation of a known downstream substrate (e.g., MARCKS, p44/42 MAPK (Erk1/2)) in cell lysates following DPB treatment.
Workflow Diagram:
Caption: Workflow for detecting phosphorylation of a downstream PKC substrate.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the PKC translocation assay.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST (BSA is often preferred for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.
-
Quantify the phospho-signal relative to the total protein signal.
-
References
Application Notes and Protocols for In Vivo Studies of 12-Deoxyphorbol 13-Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-Isobutyrate (DPB) is a naturally occurring phorbol (B1677699) ester found in plants of the Euphorbiaceae family.[1] It is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1] Unlike the well-known tumor-promoting phorbol ester Phorbol 12-Myristate 13-Acetate (PMA), DPB and other 12-deoxyphorbol esters are considered non-tumorigenic, making them attractive candidates for therapeutic development.[1] In vivo studies have demonstrated the potential of DPB in promoting adult neurogenesis, making it a compound of interest for neurological disorders.[1] This document provides detailed protocols and application notes for conducting in vivo studies with DPB.
Quantitative Data
While specific pharmacokinetic and comprehensive toxicology data for this compound are limited in publicly available literature, the following tables summarize available quantitative information for DPB and related phorbol esters to guide in vivo study design.
Table 1: In Vivo Neurogenic Activity of 12-Deoxyphorbol Esters
| Compound | Animal Model | Administration Route | Concentration/Dose | Observed Effect | Reference |
| This compound (DPB) | Mouse | Intranasal | Not specified in abstract | Highest capacity to stimulate neurogenesis in vivo among tested 12-deoxyphorbols. | [1] |
| Phorbol 12,13-diisobutyrate | Mouse | Intranasal | 10 nM | Enhanced neurogenesis. | [1] |
| Prostratin (12-deoxyphorbol 13-acetate) | Mouse | Intracerebroventricular | Not specified in abstract | Induces proliferation of neural progenitor cells in the dentate gyrus and subventricular zone. | [2] |
Table 2: Acute Toxicity of Phorbol Esters (from Jatropha curcas)
| Parameter | Value | Animal Model | Administration Route | Reference |
| LD50 | 27.34 mg/kg | Male Swiss Hauschka mice | Intragastric | [3] |
| 95% Confidence Limits | 24.90–29.89 mg/kg | Male Swiss Hauschka mice | Intragastric | [3] |
| LD5 | 18.87 mg/kg | Male Swiss Hauschka mice | Intragastric | [3] |
| LD95 | 39.62 mg/kg | Male Swiss Hauschka mice | Intragastric | [3] |
Note: The toxicity data presented is for a mixture of phorbol esters derived from Jatropha curcas and not specifically for this compound. This information should be used as a preliminary guide for dose-range-finding studies, and a full toxicological assessment of DPB is recommended.
Signaling Pathways
This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC). The specific downstream signaling cascades can vary depending on the cell type and context.
Neurogenesis Induction Pathway
In the context of adult neurogenesis, DPB has been shown to activate PKC, leading to the release of Transforming Growth Factor-alpha (TGFα). TGFα, in turn, activates the Epidermal Growth Factor Receptor (EGFR), promoting the proliferation of neural stem cells.[1]
Caption: DPB-induced neurogenesis signaling pathway.
PKC-δ/PKD/ERK Signaling Pathway in Cancer Cells
In some cancer cell lines, 12-deoxyphorbol esters have been shown to induce growth arrest and apoptosis through the activation of a specific cascade involving PKC-δ, Protein Kinase D (PKD), and the Extracellular signal-regulated kinase (ERK).
Caption: PKC-δ/PKD/ERK signaling in cancer cells.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Protocol 1: In Vivo Neurogenesis Study in Mice via Intranasal Administration
This protocol is designed to assess the pro-neurogenic effects of DPB in an adult mouse model.
1. Materials:
-
This compound (DPB)
-
Vehicle (e.g., saline, PBS, or a suitable solvent for DPB)
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
-
Micropipette and tips
-
Anesthetic (optional, for restrained administration)
-
BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells
-
Standard materials for tissue processing, immunohistochemistry, and microscopy.
2. Experimental Workflow:
Caption: Experimental workflow for in vivo neurogenesis study.
3. Detailed Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
DPB Solution Preparation: Dissolve DPB in a suitable vehicle. The final concentration should be determined based on dose-response pilot studies. A starting concentration in the nanomolar to low micromolar range may be appropriate based on related compounds.[1]
-
Intranasal Administration:
-
For awake administration, restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Using a micropipette, deliver a small volume (typically 2-3 µL per nostril) of the DPB solution or vehicle onto the external nares, allowing the mouse to inhale the droplet. Repeat until the full dose is administered.
-
For anesthetized administration, anesthetize the mouse and apply the solution in a similar manner.
-
Administer DPB or vehicle daily for a predetermined period (e.g., 7-14 days).
-
-
BrdU Labeling: To label dividing cells, administer BrdU via intraperitoneal (i.p.) injection (e.g., 50 mg/kg) on the final days of DPB treatment.
-
Tissue Collection and Processing:
-
24 hours after the final BrdU injection, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution before sectioning on a cryostat or vibratome.
-
-
Immunohistochemistry and Analysis:
-
Perform immunohistochemical staining on brain sections for BrdU to identify proliferating cells.
-
Co-stain with markers for immature neurons (e.g., Doublecortin, DCX) and mature neurons (e.g., NeuN) to assess the fate of the newly divided cells.
-
Quantify the number of BrdU-positive and double-labeled cells in neurogenic regions like the subventricular zone (SVZ) and the dentate gyrus of the hippocampus using a microscope.
-
Protocol 2: Acute Toxicity Assessment
This protocol outlines a basic approach for an acute toxicity study to determine the potential adverse effects of a single high dose of DPB.
1. Materials:
-
This compound (DPB)
-
Vehicle
-
Rodents (e.g., mice or rats)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Materials for clinical observation, blood collection, and histopathology.
2. Procedure:
-
Dose Selection: Based on available data for related compounds, select a range of doses. A limit test at a high dose (e.g., 2000 mg/kg) can be a starting point if no prior information is available.
-
Administration: Administer a single dose of DPB or vehicle to different groups of animals via the intended clinical route (e.g., oral, intravenous, intraperitoneal).
-
Clinical Observation: Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days. Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.
-
Pathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect and preserve major organs for histopathological examination.
-
Conclusion
This compound is a promising PKC activator with potential therapeutic applications, particularly in the field of neuroregeneration. The protocols and data provided in this document are intended to serve as a guide for researchers designing and conducting in vivo studies with this compound. Due to the limited publicly available data on the pharmacokinetics and toxicology of DPB, it is crucial to perform careful dose-range-finding and toxicity studies to ensure the safety and efficacy of the experimental design.
References
Application of 12-Deoxyphorbol 13-Isobutyrate in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the phorbol (B1677699) ester family of naturally occurring diterpenoids. Phorbol esters are potent modulators of various cellular processes, primarily through their ability to activate protein kinase C (PKC) isozymes.[1] Unlike the well-known tumor promoter Phorbol 12-myristate 13-acetate (PMA), 12-deoxyphorbol esters such as DPB are considered to be inflammatory but relatively non-promoting, making them valuable tools for dissecting the complex roles of PKC signaling in cancer biology without the confounding effects of tumor promotion.[2] This document provides detailed application notes and experimental protocols for the use of DPB in cancer research.
Mechanism of Action
The primary molecular target of this compound is Protein Kinase C (PKC). DPB mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[3] This activation initiates a cascade of downstream signaling events that can have diverse and context-dependent effects on cancer cells, including the induction of apoptosis, cell cycle arrest, or differentiation. The specific cellular outcome is dependent on the cancer cell type, the specific PKC isoforms expressed, and the cellular microenvironment.
Data Presentation
Quantitative data for this compound's direct anti-cancer efficacy is limited in publicly available literature. However, its binding affinity to PKC has been characterized. The following table summarizes these findings. For comparative purposes, a table with IC50 values for the related 12-deoxyphorbol ester, prostratin, is also provided.
Table 1: Binding Affinity of this compound (DPB) to Phorbol Ester Receptor Subclasses in Mouse Skin Particulate Preparations [2]
| Binding Site | Ligand | Dissociation Constant (Kd) (nM) | Receptor Density (pmol/mg protein) |
| Site 1 | [³H]DPB | 6.9 | 0.14 |
| Site 2 | [³H]DPB | 86 | 1.6 |
Table 2: Comparative IC50 Values for Prostratin (12-Deoxyphorbol 13-acetate) in Breast Cancer Cell Lines
| Cell Line | Culture Condition | IC50 (µM) |
| Breast Cancer Cells | High Stimulating Conditions | 7 |
| Breast Cancer Cells | Regular Basal Conditions | 35 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay using MTT
This protocol is designed to determine the effect of DPB on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (DPB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DPB in complete medium. Remove the medium from the wells and add 100 µL of the DPB dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest DPB treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DPB that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the induction of apoptosis in cancer cells following treatment with DPB.
Materials:
-
Cancer cell line of interest
-
This compound (DPB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DPB for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of PKC Pathway Activation
This protocol is for detecting the activation of PKC and downstream signaling molecules (e.g., phosphorylated ERK) in response to DPB treatment.
Materials:
-
Cancer cell line of interest
-
This compound (DPB)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with DPB at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Mandatory Visualization
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for Assessing DPB's Anti-Cancer Effects
Caption: General experimental workflow for studying the effects of DPB on cancer cells.
Logical Relationship of DPB's Molecular Interactions
Caption: Logical flow of DPB's molecular interactions leading to cellular responses.
References
- 1. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Deoxyphorbol 13-Isobutyrate Dose-Response Curve Experiments
These application notes provide detailed protocols for conducting dose-response experiments with 12-Deoxyphorbol 13-Isobutyrate (DPB), a potent activator of Protein Kinase C (PKC). The included methodologies are intended for researchers, scientists, and drug development professionals investigating PKC signaling and its downstream effects.
Data Presentation
The following table summarizes the quantitative data related to the biological activity of this compound. This data is essential for designing and interpreting dose-response experiments.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) - Site 1 | 6.9 nM | Mouse Skin Particulate | [1] |
| Binding Affinity (Kd) - Site 2 | 86 nM | Mouse Skin Particulate | [1] |
| Vasocontractile Effect | Concentration-Dependent | Isolated Rat Thoracic Artery | [2] |
Note: The binding affinities (Kd) indicate the concentration range where DPB is expected to have significant biological activity. Dose-response experiments should be designed with these values in mind, typically covering a range from at least two orders of magnitude below the lowest Kd to one to two orders of magnitude above the highest Kd.
Signaling Pathway
This compound acts as a phorbol (B1677699) ester, mimicking the function of endogenous diacylglycerol (DAG). It directly binds to and activates conventional and novel isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of downstream target proteins, leading to the activation of various signaling cascades, including the NF-κB pathway, which plays a critical role in inflammation, immunity, and cell survival.
Experimental Workflow
The following diagram outlines a general workflow for conducting a dose-response experiment with DPB, from cell culture to data analysis.
Experimental Protocols
Protein Kinase C (PKC) Activation Assay (In Vitro)
This protocol describes a method to measure the phosphotransferase activity of PKC in response to DPB treatment using a radioactive filter-binding assay.
Materials:
-
Purified PKC enzyme
-
DPB stock solution (in DMSO)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) or DPB
-
[γ-³²P]ATP
-
Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of DPB in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the lipid activator by sonicating PS (and DAG for positive control) in ADB.
-
Prepare the reaction cocktail by mixing the substrate peptide and lipid activator in ADB.
-
Prepare the [γ-³²P]ATP mixture by diluting the radioactive ATP with the Magnesium/ATP Cocktail.
-
-
Assay Reaction:
-
To a microcentrifuge tube, add the following in order:
-
10 µL of the reaction cocktail.
-
10 µL of diluted DPB or vehicle control (DMSO).
-
10 µL of purified PKC enzyme in ADB.
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Start the reaction by adding 10 µL of the [γ-³²P]ATP mixture.
-
Incubate for 10-20 minutes at 30°C.
-
-
Stopping the Reaction and Washing:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately place the P81 paper in a beaker of 0.75% phosphoric acid.
-
Wash the P81 papers three times for 5 minutes each with 0.75% phosphoric acid.
-
Perform one final wash with acetone for 2 minutes.
-
-
Quantification:
-
Air dry the P81 papers.
-
Place each paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all readings.
-
Plot the PKC activity (CPM) against the log of the DPB concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
NF-κB Luciferase Reporter Assay
This protocol details the measurement of NF-κB activation in response to DPB treatment in a cell-based reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
DPB stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
DPB Treatment (Day 2):
-
Prepare serial dilutions of DPB in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.
-
Carefully aspirate the medium from the wells and replace it with the DPB dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Luciferase Assay (Day 3):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagents according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the DPB-treated wells by the normalized activity of the vehicle control.
-
Plot the fold induction against the log of the DPB concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-Deoxyphorbol 13-Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-Isobutyrate (DPB) is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1] As a phorbol (B1677699) ester, DPB mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC and subsequent downstream signaling cascades.[1] These pathways are implicated in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis. Consequently, DPB is a valuable tool for studying PKC-dependent signaling events in various experimental models.
This document provides detailed protocols for the dissolution of DPB, preparation of stock solutions, and its application in cell-based assays. It also includes a summary of its solubility in common laboratory solvents and a diagram of the canonical PKC signaling pathway activated by phorbol esters.
Data Presentation
Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use high-purity, anhydrous solvents for optimal dissolution and stability.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Readily soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
| Acetone | Soluble | Suitable for certain applications, but less common for cell culture experiments due to its volatility and potential for cytotoxicity. |
| Water | Insoluble | DPB is a lipophilic molecule and is not soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of DPB, which can be further diluted to the desired working concentration for various experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the DMSO: Briefly warm the anhydrous DMSO to room temperature to ensure it is in a liquid state.
-
Weigh the DPB: Carefully weigh out the desired amount of DPB powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of DPB ≈ 418.5 g/mol ), weigh out 4.185 mg of DPB.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the DPB powder. For a 10 mM solution, add 1 mL of DMSO for every 4.185 mg of DPB.
-
Vortex to dissolve: Vortex the tube thoroughly until the DPB is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with DPB to study its effects on cellular signaling.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the appropriate culture vessel and allow them to attach (for adherent cells) or reach the desired concentration (for suspension cells) overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM DPB stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
Note: It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
For adherent cells , carefully remove the existing medium and replace it with the medium containing the desired concentration of DPB.
-
For suspension cells , add the appropriate volume of the concentrated working solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Return the cells to the incubator and incubate for the desired period, depending on the specific experimental endpoint (e.g., 15 minutes for short-term signaling events, or several hours to days for long-term effects like differentiation).
-
Control Group: Include a vehicle control group in your experiment by treating cells with the same volume of DMSO-containing medium without DPB.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis, such as Western blotting for protein phosphorylation, gene expression analysis, or cell viability assays.
Mandatory Visualization
Signaling Pathway of PKC Activation by this compound
The following diagram illustrates the canonical signaling pathway activated by phorbol esters like this compound. DPB binds to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of cellular responses.
Caption: PKC activation by this compound.
Experimental Workflow for Studying DPB Effects
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Caption: Experimental workflow for DPB treatment.
References
Application Notes: 12-Deoxyphorbol 13-Isobutyrate in Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-isobutyrate (DPB) is a member of the tigliane (B1223011) diterpenoid family of phorbol (B1677699) esters. Phorbol esters are well-characterized as potent modulators of signal transduction pathways, primarily through their interaction with protein kinase C (PKC) isozymes. Unlike the prototypical phorbol ester, Phorbol 12-myristate 13-acetate (PMA), which is a potent tumor promoter, 12-deoxyphorbol derivatives like DPB and its structural analog prostratin (B1679730) (12-deoxyphorbol 13-acetate) exhibit a distinct biological profile, including anti-tumor promoting and anti-HIV activities.[1][2] This makes DPB a valuable tool for dissecting specific PKC-mediated signaling events and for exploring therapeutic strategies in various diseases, including HIV/AIDS and cancer.
These application notes provide a comprehensive overview of the use of DPB in signal transduction research, including detailed protocols for key experiments and a summary of its effects on cellular signaling pathways.
Mechanism of Action
The primary molecular target of this compound is the C1 domain of protein kinase C (PKC). By mimicking the endogenous ligand diacylglycerol (DAG), DPB binds to and activates conventional (cPKC) and novel (nPKC) isoforms of PKC.[3] This activation initiates a cascade of downstream signaling events, leading to diverse cellular responses.
dot
Caption: Mechanism of Action of DPB.
Key Signaling Pathways Modulated by this compound
DPB has been shown to significantly impact several critical signaling pathways:
-
NF-κB Pathway: Activation of PKC by DPB leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[4] This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[4] This mechanism is central to its activity in reversing HIV latency.[4]
dot
Caption: DPB-induced NF-κB signaling pathway.
-
ERK/MAPK Pathway: DPB can induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] The kinetics of ERK activation (transient vs. sustained) can determine the cellular outcome, with prolonged activation often leading to cell cycle arrest and apoptosis in cancer cells.[5]
dot
Caption: DPB-induced ERK/MAPK signaling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds in various experimental systems.
| Compound | Target/Assay | Cell Type/System | Effective Concentration/Binding Affinity | Reference |
| [3H]this compound | Phorbol Ester Receptor Binding | Mouse Skin Particulate | Kd1: 6.9 nM, Kd2: 86 nM | [6] |
| This compound | Vasocontraction | Isolated Rat Thoracic Artery | Concentration-dependent (details not specified) | [7] |
| Prostratin (analog) | HIV Latency Reversal | J-Lat T cells | Effective at activating HIV gene expression | [4] |
| 12-Deoxyphorbol 13-phenylacetate (analog) | HIV Latency Reversal | Latently infected T cells | Nanomolar concentrations | [8] |
| This compound | NPC Proliferation | Adult Neural Progenitor Cells | Good activity at lower concentration ranges | [9] |
| Prostratin (analog) | PKC Activation | THP-1 monocytic cell line | 0.3 µM | [10] |
| GRC-2 (prostratin analog) | Growth Inhibition | A549 Human Lung Cancer Cells | Ten-fold more potent than prostratin | [5] |
Experimental Protocols
Protocol 1: Assessment of NF-κB Nuclear Translocation by Immunofluorescence
This protocol details the steps to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus following treatment with this compound.
Materials:
-
Adherent cells (e.g., HeLa, macrophages)
-
This compound (DPB) stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (RelA)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of DPB (e.g., 100 nM - 1 µM) for a specified time course (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and incubate with a nuclear counterstain for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).[6]
dot
Caption: Workflow for NF-κB nuclear translocation assay.
Protocol 2: Analysis of ERK Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated ERK (p-ERK) as a marker of ERK pathway activation in response to DPB treatment.
Materials:
-
Cells in culture
-
This compound (DPB) stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DPB for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to normalize for protein loading.
dot
Caption: Workflow for ERK phosphorylation analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of DPB on cell proliferation and cytotoxicity.
Materials:
-
Cells in culture
-
This compound (DPB) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of DPB for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This compound is a versatile and valuable tool for investigating PKC-mediated signal transduction. Its distinct biological activities compared to other phorbol esters make it particularly useful for studies on HIV latency, cancer biology, and neurogenesis. The protocols and data provided in these application notes offer a foundation for researchers to effectively utilize DPB in their signal transduction studies. As with any signaling modulator, it is crucial to carefully titrate concentrations and incubation times for each specific cell type and experimental system to obtain robust and reproducible results.
References
- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 2. Monitoring the Levels of Cellular NF-κB Activation States | MDPI [mdpi.com]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intracellular calcium levels in phorbol ester-induced contractions of vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of 12-Deoxyphorbol 13-Isobutyrate in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-Isobutyrate (DPB) is a potent, non-tumorigenic activator of Protein Kinase C (PKC).[1] In the field of neuroscience, DPB has emerged as a promising small molecule for stimulating adult neurogenesis.[1][2] This document provides detailed application notes and experimental protocols for the use of DPB in neuroscience research, with a focus on its application in promoting neural progenitor cell (NPC) proliferation and investigating its underlying mechanisms of action.
DPB is a member of the 12-deoxyphorbol ester family of natural products, which are known for their ability to activate PKC isozymes.[3][4] Unlike the well-known phorbol (B1677699) ester, Phorbol-12-myristate-13-acetate (PMA), certain 12-deoxyphorbols like DPB exhibit potent biological activity without the tumor-promoting effects associated with PMA.[1] Research has demonstrated that DPB can effectively induce the proliferation of NPCs both in vitro and in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases and brain injuries.[5][6]
The primary mechanism of action for DPB in the context of neurogenesis involves the activation of PKC, which in turn facilitates the release of Transforming Growth Factor-alpha (TGFα).[1][4] This signaling cascade ultimately promotes the proliferation of neural stem cells.[1] These application notes provide a summary of the quantitative effects of DPB and related compounds, detailed protocols for key experiments, and a visual representation of the signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (DPB) and other relevant phorbol esters on neural progenitor cell (NPC) proliferation.
Table 1: In Vitro Effects of Phorbol Esters on Neural Progenitor Cell Proliferation
| Compound | Concentration | Cell Type | Assay | Key Findings | Reference |
| This compound (DPB) | Not Specified | Mouse NPCs | Neurosphere Assay | Showed the highest capacity to stimulate neurogenesis in vivo among tested 12-deoxyphorbols. | [1][2] |
| Phorbol-12-myristate-13-acetate (PMA) | 16 nM | Mouse NPCs | Neurosphere Assay | Increased neurosphere area, indicating NPC proliferation. | |
| Prostratin (B1679730) | 1-10 µM | Mouse NPCs | Neurosphere Assay | Increased neurosphere size in a concentration-dependent manner, with maximum effect at 5 µM. | |
| 12-Deoxyphorbol 13-phenylacetate (DPP) | Not Specified | Mouse NPCs | Neurosphere Assay | Induced NPC proliferation via PKC activation. | [2] |
| 12-Deoxyphorbol 13-angelate (DPA) | Not Specified | Mouse NPCs | Neurosphere Assay | Induced NPC proliferation via PKC activation. | [2] |
Table 2: Comparative Potency of 12-Deoxyphorbols on NPC Proliferation
| Compound | Relative Potency | Key Observation | Reference |
| This compound (DPB) | High | More potent than prostratin in inducing NPC proliferation. | [6] |
| Prostratin | Moderate | Effective in inducing NPC proliferation. | [6] |
| Other 12-Deoxyphorbols | Variable | Potency is influenced by the acyl chain at the C-13 position. | [1] |
Experimental Protocols
Protocol 1: In Vitro Neural Progenitor Cell Proliferation (Neurosphere Assay)
This protocol describes how to assess the effect of DPB on the proliferation of primary neural progenitor cells (NPCs) using the neurosphere assay.
Materials:
-
This compound (DPB) stock solution (in DMSO)
-
Primary neural progenitor cells (isolated from embryonic or adult mouse brain)
-
Neurosphere culture medium (e.g., NeuroCult™)[7]
-
Basic fibroblast growth factor (bFGF)
-
Epidermal growth factor (EGF)
-
96-well culture plates
-
Trypsin/EDTA
-
Trypsin inhibitor
-
Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Microscope with imaging capabilities
Procedure:
-
NPC Isolation and Culture:
-
Neurosphere Dissociation and Plating:
-
After 5-7 days, collect the primary neurospheres and centrifuge at 300 x g for 5 minutes.[9]
-
Aspirate the supernatant and resuspend the pellet in pre-warmed Trypsin/EDTA. Incubate for 5-10 minutes at 37°C.[9]
-
Add trypsin inhibitor to stop the reaction.[9]
-
Mechanically dissociate the neurospheres into a single-cell suspension by gentle trituration.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in fresh neurosphere medium.[9]
-
Plate the single cells in a 96-well plate at a density of 10,000 cells/well.
-
-
DPB Treatment:
-
Prepare serial dilutions of DPB in neurosphere medium from the stock solution. A final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of DPB to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known mitogen).
-
-
Neurosphere Formation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
After 7 days, capture images of the neurospheres in each well using a microscope.
-
Quantify the number and diameter of the neurospheres using image analysis software. An increase in neurosphere size and number indicates NPC proliferation.
-
Protocol 2: In Vivo Neurogenesis Study in Mice
This protocol outlines the procedure for administering DPB to mice to assess its effect on adult neurogenesis in vivo.
Materials:
-
This compound (DPB) solution (for injection)
-
Adult mice (e.g., C57BL/6)
-
Stereotaxic apparatus
-
5-Bromo-2'-deoxyuridine (BrdU) solution (for intraperitoneal injection)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Cryostat or vibratome
-
Microscope slides
-
Antibodies: anti-BrdU, and fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Stereotaxic Injection of DPB:
-
Secure the mouse in the stereotaxic frame.[15]
-
Perform a craniotomy to expose the target brain region (e.g., lateral ventricle for targeting the subventricular zone).
-
Using a Nanoject injector, slowly inject a specific volume and concentration of the DPB solution into the target region.[12][13]
-
Suture the incision and allow the mouse to recover.
-
BrdU Labeling:
-
Tissue Processing:
-
At the end of the experimental period, deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.[2]
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain into coronal or sagittal sections (e.g., 40 µm) using a cryostat or vibratome.[2]
-
-
BrdU Immunohistochemistry:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval for BrdU staining, which typically involves DNA denaturation with HCl.[2]
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary anti-BrdU antibody overnight at 4°C.[17]
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections on slides with mounting medium.
-
-
Analysis:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells in the neurogenic niches (e.g., subgranular zone of the dentate gyrus and the subventricular zone) to assess cell proliferation.
-
Protocol 3: TGFα Release Assay (ELISA)
This protocol describes how to measure the release of TGFα from cultured cells following treatment with DPB.
Materials:
-
Cell line of interest (e.g., primary NPCs or a suitable cell line)
-
This compound (DPB) stock solution (in DMSO)
-
Cell culture medium
-
TGFα ELISA kit
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Replace the medium with serum-free or low-serum medium for a period of time before treatment to reduce background TGFα levels.[18]
-
Treat the cells with various concentrations of DPB for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Sample Collection:
-
ELISA Procedure:
-
Perform the TGFα ELISA according to the manufacturer's instructions.
-
Briefly, this will involve adding the collected supernatants and standards to the wells of the ELISA plate coated with a TGFα capture antibody.
-
Following incubation and washing steps, a detection antibody and a substrate solution are added to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the provided TGFα standards.
-
Calculate the concentration of TGFα in the cell culture supernatants based on the standard curve. An increase in TGFα concentration in DPB-treated samples compared to the control indicates induced release.
-
Signaling Pathways and Visualizations
The following diagram illustrates the proposed signaling pathway for this compound (DPB) in promoting neurogenesis.
Caption: DPB-induced neurogenesis signaling pathway.
This diagram illustrates that this compound (DPB) activates Protein Kinase C (PKC) at the cell membrane. This activation promotes the proteolytic cleavage of the precursor form of Transforming Growth Factor-alpha (pro-TGFα), leading to the release of mature TGFα into the extracellular space. The released TGFα then acts as a mitogen, stimulating the proliferation of neural progenitor cells, which is a key step in neurogenesis.
This simplified model provides a framework for understanding the primary mechanism of action of DPB. Further research may elucidate additional downstream effectors and regulatory feedback loops involved in this process. The provided protocols offer a starting point for researchers to investigate these and other aspects of DPB's role in neuroscience.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo Neurogenesis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 14. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. ELISA Protocol [protocols.io]
Application Notes and Protocols: 12-Deoxyphorbol 13-Isobutyrate in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-Isobutyrate (DPB) is a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal in regulating a multitude of cellular processes. As a phorbol (B1677699) ester, DPB mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC isozymes. This activation is intricately linked to calcium (Ca²⁺) signaling pathways, making DPB a valuable pharmacological tool for investigating the complex interplay between PKC activation and intracellular calcium dynamics. These notes provide an overview of DPB's application in calcium signaling research, supported by experimental protocols and quantitative data.
Mechanism of Action
DPB's primary mechanism involves the direct binding to and activation of the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isozymes. This activation can influence intracellular calcium levels through several mechanisms:
-
Direct Modulation of Calcium Channels: PKC can phosphorylate and modulate the activity of various ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels, thereby influencing Ca²⁺ influx.
-
Sensitization of the Contractile Apparatus to Calcium: In smooth muscle cells, DPB has been shown to enhance contraction at a given intracellular Ca²⁺ concentration, a phenomenon known as Ca²⁺ sensitization.[1][2] This effect is often mediated by the inhibition of myosin light chain phosphatase through pathways involving Rho-kinase, which can be downstream of PKC activation.
-
Modulation of Intracellular Calcium Release: PKC can phosphorylate and regulate the function of inositol (B14025) trisphosphate (IP₃) receptors and ryanodine (B192298) receptors, the primary channels responsible for Ca²⁺ release from the endoplasmic/sarcoplasmic reticulum.
Signaling Pathway Overview
The following diagram illustrates the central role of DPB in activating PKC and its subsequent influence on calcium signaling pathways.
Applications in Research
-
Studying PKC Isoform-Specific Roles in Calcium Signaling: By comparing the effects of DPB with isoform-selective PKC activators or inhibitors, researchers can dissect the specific contributions of different PKC isozymes to the regulation of calcium dynamics.
-
Investigating Calcium Sensitization Mechanisms: DPB is a valuable tool for studying the signaling pathways that lead to an increase in the sensitivity of cellular machinery to calcium, particularly in muscle contraction and secretion.[1][2]
-
Elucidating Cross-Talk between Signaling Pathways: The ability of DPB to activate PKC allows for the investigation of how this pathway interacts with other signaling cascades, such as those initiated by growth factors or neurotransmitters, in shaping the final calcium signal.[3]
-
Drug Discovery and Target Validation: DPB can be used in screening assays to identify novel compounds that modulate PKC activity or its downstream effects on calcium signaling.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of phorbol esters on intracellular calcium and related signaling events.
| Compound | Cell Type | Effect | Potency (IC₅₀/EC₅₀) | Reference |
| Phorbol 12,13-Dibutyrate (PDBu) | Neurohybrid NG108-15 cells | Inhibition of PAF-induced [Ca²⁺]i elevation | IC₅₀ = 162 nM | [4] |
| Phorbol 12,13-Dibutyrate (PDBu) | Neurohybrid NG108-15 cells | Inhibition of PAF-induced Inositol Monophosphate (IP₁) accumulation | IC₅₀ = 35 nM | [4] |
| This compound (DPB) | Rat Aorta | Induction of contraction and elevation of [Ca²⁺]i | 10⁻⁶ M | [1] |
| This compound (DPB) | Guinea Pig Ileum | Small, rhythmic changes in tension and [Ca²⁺]i | 10⁻⁶ M | [1] |
| This compound (DPB) | Rat Anococcygeus Muscle | No change in [Ca²⁺]i | 10⁻⁶ M | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluorescence Imaging
This protocol describes a general method for measuring changes in intracellular calcium in cultured cells in response to DPB stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured cells of interest
-
Glass-bottom imaging dishes or coverslips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound (DPB) stock solution (in DMSO)
-
Fluorescence microscope equipped with an appropriate filter set, a light source for excitation, and a sensitive camera for detection.
Procedure:
-
Cell Preparation: Seed the cells onto glass-bottom imaging dishes or coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with HBSS to remove any extracellular dye.
-
Add fresh HBSS to the dish for imaging.
-
-
Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Prepare a working solution of DPB in HBSS at the desired final concentration.
-
Add the DPB solution to the dish while continuously recording fluorescence images.
-
Continue recording for a sufficient duration to capture the full calcium response.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of individual cells or regions of interest over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Plot the change in fluorescence intensity or ratio over time to visualize the calcium transient.
-
Quantify parameters such as peak amplitude, time to peak, and duration of the calcium response.
-
Protocol 2: Investigating Calcium Sensitization in Smooth Muscle Strips
This protocol outlines a method to assess the effect of DPB on the calcium sensitivity of contractile force in isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., rat thoracic artery)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
High potassium (K⁺) solution (for depolarization)
-
This compound (DPB) stock solution (in DMSO)
-
Calcium ionophore (e.g., ionomycin)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue and cut it into strips of appropriate size.
-
Mount the strips in the organ baths containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect the strips to force transducers to record isometric tension.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Inducing Contraction:
-
To assess the baseline contractile response, stimulate the muscle strips with a high K⁺ solution to induce depolarization and a subsequent calcium-dependent contraction.
-
Alternatively, use a calcium ionophore like ionomycin (B1663694) to increase intracellular calcium independently of membrane potential.
-
-
Applying DPB:
-
After establishing a stable contraction with the high K⁺ solution or ionomycin, add DPB to the organ bath in a cumulative or single-dose manner.
-
Record the change in contractile force. An increase in force without a further increase in intracellular calcium (as can be confirmed in parallel fluorescence experiments) indicates calcium sensitization.
-
-
Data Analysis:
-
Measure the contractile force before and after the addition of DPB.
-
Express the DPB-induced contraction as a percentage of the maximal contraction induced by the high K⁺ solution or other agonists.
-
Construct dose-response curves if multiple concentrations of DPB are tested.
-
Conclusion
This compound is a powerful research tool for dissecting the intricate relationship between PKC activation and calcium signaling. Its ability to modulate calcium influx, release, and sensitivity provides a means to explore the multifaceted roles of PKC in cellular physiology and pathophysiology. The protocols and data presented here offer a foundation for researchers to effectively utilize DPB in their investigations into the complex world of intracellular signaling.
References
- 1. Effect of phorbol ester, 12-deoxyphorbol 13-isobutylate (DPB), on muscle tension and cytosolic Ca2+ in rat anococcygeus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of protein kinase C activation and Ca2+ mobilization by fibroblast growth factor in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C activator phorbol 12, 13-dibutyrate inhibits platelet activating factor-stimulated Ca2+ mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying the Effects of 12-Deoxyphorbol 13-Isobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12-Deoxyphorbol 13-isobutyrate (DPB) is a diterpenoid compound belonging to the phorbol (B1677699) ester family. It is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a variety of cellular processes.[1][2] By mimicking the function of endogenous diacylglycerol (DAG), DPB binds to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events.[3] The cellular response to DPB is context-dependent, varying with cell type and the specific PKC isoforms expressed. Effects can range from induction of cell proliferation and differentiation to growth arrest and apoptosis.[2][4][5][6] These application notes provide detailed protocols for quantifying the multifaceted effects of DPB on cellular function.
Mechanism of Action: DPB and Protein Kinase C Activation
DPB's primary molecular target is Protein Kinase C (PKC). Activation of PKC by DPB leads to the phosphorylation of a wide array of substrate proteins, thereby modulating their activity and triggering downstream signaling pathways. One notable pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which can influence cell cycle progression and survival.[2] In certain cellular contexts, such as in neural progenitor cells, DPB has been shown to stimulate proliferation and neurogenesis by promoting the release of Transforming Growth Factor-alpha (TGFα).[4] Conversely, in some cancer cell lines, prolonged activation of specific PKC isoforms, like PKC-δ, by phorbol esters can lead to cell cycle arrest and apoptosis.[2]
Signaling Pathway Diagram:
Caption: DPB activates PKC, leading to diverse cellular outcomes.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of DPB and related phorbol esters from various studies.
Table 1: Receptor Binding Affinity of DPB
| Ligand | Binding Site | Affinity (Kd) in nM | Cell/Tissue System |
| [³H]DPB | Site 1 | 6.9 | Mouse skin particulate |
| [³H]DPB | Site 2 | 86 | Mouse skin particulate |
Data extracted from a study on phorbol ester receptor subclasses in mouse skin.[7]
Table 2: Effect of DPB on Cellular Proliferation
| Compound | Concentration | Effect | Cell Line | Assay |
| DPB | 0.5 µM | Stimulation of neurogenesis | Adult Mouse Neural Progenitor Cells | In vivo neurogenesis assay |
| Prostratin (related 12-deoxyphorbol ester) | Not specified | Anti-proliferative | Human non-small cell lung cancer A549 cells | Not specified |
Data compiled from studies on neurogenesis and cancer cell proliferation.[2][4]
Experimental Protocols
Protocol 1: Quantification of Protein Kinase C (PKC) Activity
This protocol describes an in vitro kinase assay to measure the activity of PKC following treatment with DPB.[8][9][10][11]
Materials:
-
Cells of interest
-
This compound (DPB)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
PKC immunoprecipitation antibody (isoform-specific if desired)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of DPB or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Immunoprecipitation (Optional, for isoform-specific activity): Incubate 200-500 µg of protein lysate with a PKC-specific antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours. Wash the beads three times with lysis buffer.
-
Kinase Reaction: Resuspend the immunoprecipitated beads (or use 10-20 µg of total cell lysate) in kinase assay buffer. Add the PKC substrate and [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.
-
Stopping the Reaction and Spotting: Stop the reaction by adding ice-cold phosphoric acid. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for quantifying PKC activity.
Protocol 2: Quantification of Cell Proliferation using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[12][13]
Materials:
-
Cells of interest
-
DPB
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DPB or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable/proliferating cells.
Protocol 3: Quantification of Gene Expression using Quantitative Real-Time PCR (qPCR)
This protocol allows for the sensitive and specific quantification of changes in mRNA levels of target genes in response to DPB treatment.[14][15][16][17][18]
Materials:
-
Cells of interest treated with DPB
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with DPB as described previously. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene.
Gene Expression Analysis Workflow:
Caption: Workflow for qPCR-based gene expression analysis.
References
- 1. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of a phorbol ester on cell proliferation, cytoskeleton and chromosomes in 3T3 T proadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of cell proliferation by tumor-promoting phorbol esters and inhibition by some inhibitors of tumor promotion in suspension cultures of a human lymphoblastoid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of [20-3H]this compound to phorbol ester receptor subclasses in mouse skin particulate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Proliferation Protocols | Thermo Fisher Scientific - AT [thermofisher.com]
- 13. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for quantifying gene expression in ecoimmunology: from qPCR to RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for 12-Deoxyphorbol 13-Isobutyrate in T-cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyphorbol 13-isobutyrate (DPB) is a diterpene ester belonging to the phorbol (B1677699) family, a class of compounds known for their potent biological activities. Phorbol esters are widely recognized as powerful activators of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. In the context of immunology, DPB and its analogs serve as valuable tools for studying T-cell activation, signaling pathways, and for the reactivation of latent viruses, such as HIV, from quiescent T-cells.
These application notes provide a comprehensive overview of the use of this compound in T-cell activation studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action: T-cell Activation via Protein Kinase C
This compound, like other phorbol esters, mimics the action of endogenous diacylglycerol (DAG), a secondary messenger that activates conventional and novel isoforms of Protein Kinase C (PKC). Specifically, DPB is known to be an activator of PKCα[1][2].
Upon binding to the C1 domain of PKC, DPB induces a conformational change that recruits the enzyme to the cell membrane, leading to its activation. In T-lymphocytes, this activation of PKC is a critical event in the signaling cascade initiated by T-cell receptor (TCR) engagement.
The activation of PKC by DPB triggers a downstream signaling cascade that ultimately leads to the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the transcription of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2) and its receptor (IL-2R).
For robust T-cell activation, the PKC activation by DPB is often paired with a calcium ionophore, such as ionomycin. Ionomycin increases intracellular calcium levels, which activates calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus, where it cooperates with other transcription factors, like AP-1 (which is also activated by the PKC pathway), to fully drive the expression of activation-associated genes.
Quantitative Data Summary
The following tables summarize the reported concentrations and effects of this compound and its analogs in various cellular assays. It is important to note that optimal concentrations may vary depending on the cell type, experimental conditions, and the specific analog used.
Table 1: Concentration Ranges of this compound and Analogs in Biological Assays
| Compound | Cell Type | Assay | Effective Concentration Range | Reference |
| This compound (dPiB) | Rat Brain Cortical Slices | Neurotransmitter Release | 0.1 - 3.0 µM | [3] |
| Prostratin (analog) | Primary CD4+ T-cells | HIV Reactivation | ~1 µM | [4] |
| Prostratin Analogs | Primary CD4+ T-cells | CD69 Upregulation | 10 - 100 nM | [5][6] |
| This compound 20-acetate | Chicken Embryo Fibroblasts | Phorbol Ester Binding | 100 ng/mL | [7] |
Table 2: Observed Effects of this compound and Analogs on T-cells and Related Models
| Compound | Effect | Cell Type/Model | Notes | Reference |
| Prostratin (analog) | Reactivation of latent HIV | Primary CD4+ T-cells | Does not induce significant proliferation. | [8] |
| Prostratin (analog) | Upregulation of CD69 | Primary CD4+ T-cells | A marker of early T-cell activation. | [5] |
| Phorbol Esters (general) | Synergistic activation with ionomycin | T-lymphocytes | Leads to IL-2 production and proliferation. | |
| 12-Deoxyphorbol esters | Stimulation of neural progenitor cell proliferation | Murine Neural Progenitor Cells | Activity is dependent on the C-13 acyl chain. | [9] |
Experimental Protocols
The following are detailed protocols for common T-cell activation assays using this compound. These should be considered as starting points and may require optimization for specific experimental systems.
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol describes the measurement of T-cell proliferation by monitoring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (DPB) stock solution (e.g., 1 mM in DMSO)
-
Ionomycin stock solution (e.g., 1 mM in DMSO)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). If using purified T-cells, isolate them from PBMCs using magnetic bead-based negative or positive selection.
-
CFSE Staining: a. Resuspend cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C in the dark. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate for 5 minutes on ice. f. Wash the cells three times with complete RPMI-1640 medium.
-
Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells at 1 x 106 cells/mL in complete RPMI-1640 medium. b. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate. c. Prepare a 2X stimulation cocktail. For a final concentration of 100 nM DPB and 1 µM Ionomycin, dilute the stock solutions accordingly in complete RPMI-1640 medium. It is recommended to perform a dose-response curve for DPB (e.g., 1 nM to 1 µM). d. Add 100 µL of the 2X stimulation cocktail to the appropriate wells. Add 100 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in an appropriate volume of FACS buffer. c. Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel. d. Analyze the data by gating on the live lymphocyte population and examining the CFSE histogram. Each peak of reduced fluorescence intensity represents a cell division.
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol details the detection of intracellular cytokines (e.g., IL-2, IFN-γ) in T-cells following stimulation with DPB.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound (DPB) stock solution
-
Ionomycin stock solution
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer
-
Surface antibody cocktails (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer (commercially available kits are recommended)
-
Intracellular antibody cocktails (e.g., anti-IL-2, anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. Resuspend cells at 1-2 x 106 cells/mL in complete RPMI-1640 medium. b. Add DPB (e.g., 10-100 nM) and Ionomycin (e.g., 0.5-1 µM) to the cell suspension. c. Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation. d. Incubate for a total of 6-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in FACS buffer containing the surface antibody cocktail. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular antibody cocktail. b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on T-cell subsets (e.g., CD4+ or CD8+) and quantifying the percentage of cells expressing the cytokine of interest.
Conclusion
This compound is a potent activator of Protein Kinase C and a valuable tool for in vitro studies of T-cell activation. Its ability to mimic a key step in the T-cell receptor signaling cascade, especially when used in conjunction with a calcium ionophore, allows for robust and reproducible activation of T-lymphocytes. The provided protocols offer a foundation for investigating T-cell proliferation and cytokine production in response to DPB. Researchers are encouraged to optimize the experimental conditions, particularly the concentration of DPB, for their specific cell types and research questions. Further investigation into the differential effects of DPB on various T-cell subsets will continue to enhance our understanding of immune regulation and provide insights for the development of novel immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 12-Deoxyphorbol 13-Isobutyrate
Welcome to the technical support center for 12-Deoxyphorbol 13-Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in DMSO, and to provide clear guidance for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phorbol (B1677699) ester, a class of naturally occurring compounds. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. By mimicking the function of endogenous diacylglycerol (DAG), it binds to the C1 domain of PKC, leading to its activation and the initiation of downstream signaling cascades. This activation can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes and solutions?
A2: Solubility issues with this compound in DMSO can arise from several factors. The most common issues are related to the quality of the DMSO, the concentration of the stock solution, and the dissolution technique. Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power. If the compound does not readily dissolve, gentle warming (37°C) and vortexing or sonication can facilitate the process. It is also possible that the intended concentration exceeds the solubility limit.
Q3: What is the recommended concentration for a stock solution of this compound in DMSO?
A3: While specific solubility data for this compound is not readily published, based on structurally similar phorbol esters like Phorbol 12-myristate 13-acetate (PMA), a stock solution in DMSO of up to 40 mM can be prepared.[1] However, for initial troubleshooting, preparing a more conservative stock solution of 1 mM to 10 mM is recommended.
Q4: How should I store my this compound stock solution in DMSO?
A4: To ensure the stability and longevity of your this compound stock solution, it should be stored at -20°C, protected from light.[2][3][4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q5: How stable is this compound in DMSO at -20°C?
A5: Phorbol ester solutions in DMSO, when stored properly at -20°C and protected from light, are generally stable for several months.[2][3][4] One study on a related phorbol ester, 12-O-retinoylphorbol-13-acetate, showed it remained undecomposed for 8 weeks when stored in DMSO at -20°C in the dark.[2][4]
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve initially | 1. Low quality or wet DMSO.2. Concentration too high.3. Insufficient agitation. | 1. Use fresh, anhydrous, high-purity DMSO.2. Try preparing a more dilute stock solution (e.g., 1 mM).3. Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 10-15 minutes. |
| Precipitation occurs after initial dissolution | 1. Solution is supersaturated.2. Temperature change. | 1. Gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.2. If precipitation persists, the concentration is likely too high; prepare a more dilute stock. |
| Compound precipitates when diluted into aqueous media | 1. Rapid change in solvent polarity.2. Final DMSO concentration is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in your cell culture medium or buffer.2. Ensure the final concentration of DMSO in the aqueous solution is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%, while being non-toxic to cells. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 418.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound.
-
Solvent Addition: Add 238.9 µL of anhydrous DMSO to the vial containing the compound. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
Alternatively, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solid is fully dissolved.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
General Protocol for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM working solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture plates to achieve the final experimental concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Control: Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the compound) to a separate set of wells.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Analysis: Proceed with your downstream analysis (e.g., western blotting for PKC activation, reporter gene assays).
Signaling Pathway and Experimental Workflow
The primary signaling pathway activated by this compound is the Protein Kinase C (PKC) pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying its activation.
Caption: Activation of the PKC signaling pathway.
Caption: Experimental workflow for studying PKC activation.
References
Technical Support Center: Optimizing 12-Deoxyphorbol 13-Isobutyrate (DPB) Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 12-Deoxyphorbol 13-Isobutyrate (DPB), a potent activator of Protein Kinase C (PKC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and what is its primary mechanism of action?
A1: this compound (DPB) is a phorbol (B1677699) ester, a class of naturally occurring tetracyclic diterpenoids.[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular signaling pathways.[3][4][5] DPB mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[5][6]
Q2: What is the recommended solvent and storage condition for DPB?
A2: DPB is typically dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or ethyl acetate.[7] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[7][8] Phorbol esters can be sensitive to light and may be unstable in aqueous solutions over long periods.[7]
Q3: What is a typical working concentration range for DPB in cell culture experiments?
A3: The optimal working concentration of DPB is highly dependent on the cell type, assay, and the specific research question. However, a general starting range for in vitro experiments is between 10 nM and 1 µM. For instance, a concentration of 0.5 µM has been used to stimulate TGFα release in HEK293T cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does the activity of DPB compare to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA)?
A4: Both DPB and PMA are potent PKC activators. However, their potency and biological effects can differ. For example, 12-Deoxyphorbol 13-phenylacetate (dPP), a compound structurally similar to DPB, binds to PKC with a potency two orders of magnitude higher than prostratin (B1679730) (12-deoxyphorbol 13-acetate). While direct comparative studies with PMA are not always available for every cell type, it is known that different phorbol esters can exhibit varying affinities for different PKC isoforms.
Data Presentation: Quantitative Insights into Phorbol Ester Activity
The following tables summarize key quantitative data for DPB and other relevant phorbol esters to aid in experimental design.
Table 1: Binding Affinities of Phorbol Esters to PKC
| Compound | Receptor/Site | Affinity (Kd or Ki) | Cell/Tissue Type | Reference |
| [3H]this compound ([3H]DPB) | Site 1 | 6.9 nM | Mouse skin particulate | [9] |
| Site 2 | 86 nM | Mouse skin particulate | [9] | |
| Site 3 | 5400 nM | Mouse skin particulate | [9] | |
| [3H]Phorbol 12,13-dibutyrate ([3H]PDBU) | PKC-alpha | 1.6 nM | Recombinant | |
| PKC-beta1 | 2.1 nM | Recombinant | ||
| PKC-gamma | 1.9 nM | Recombinant | ||
| PKC-delta | 18 nM | Recombinant | ||
| PKC-epsilon | 5.5 nM | Recombinant |
Table 2: Reported Working Concentrations of DPB in In Vitro Studies
| Cell Line | Assay | Working Concentration | Outcome | Reference |
| HEK293T | TGFα Release Assay | 0.5 µM | Stimulation of TGFα release | |
| Rat Thoracic Artery | Vasocontraction Assay | Concentration-dependent | Induced sustained contraction | |
| Adult Mouse Neural Progenitor Cells | Neurogenesis Assay | Not specified | Stimulated proliferation |
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment with DPB
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of DPB in sterile, anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the DPB stock solution. Prepare the desired final concentrations by diluting the stock solution in a serum-free or complete culture medium. It is crucial to mix thoroughly.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentration of DPB or vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).
-
Incubation: Incubate the cells for the desired period (ranging from minutes to days depending on the assay) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., Western blotting for protein phosphorylation, cell proliferation assay, etc.).
Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol provides a general workflow for measuring PKC activity following cell treatment with DPB.
-
Cell Lysis: After treatment with DPB, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
Immunoprecipitation (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the target isoform from the cell lysates using a specific antibody.
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube on ice.
-
Add a specific PKC substrate peptide, ATP (including [γ-32P]ATP for radioactive detection or using a non-radioactive assay kit), and the cell lysate or immunoprecipitated PKC.
-
Initiate the reaction by transferring the tubes to a 30°C water bath for 10-30 minutes.
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection:
-
Radioactive method: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the instructions of the specific commercial ELISA-based or fluorescence-based PKC assay kit.[10]
-
-
Data Analysis: Calculate the PKC activity based on the amount of phosphorylated substrate and normalize it to the amount of protein used in the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak cellular response to DPB treatment | 1. Suboptimal DPB concentration: The concentration may be too low for the specific cell type or assay. 2. Degraded DPB: Improper storage or handling of the DPB stock solution. 3. Cell health: Cells may be unhealthy, over-confluent, or have a low passage number. 4. Short incubation time: The duration of treatment may not be sufficient to elicit a measurable response. | 1. Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration. 2. Prepare a fresh stock solution of DPB from a new vial. Always store aliquots at -80°C and protect from light. 3. Ensure cells are healthy and in the exponential growth phase. Use cells within a consistent passage number range. 4. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the optimal treatment duration. |
| High background or off-target effects | 1. High DPB concentration: Excessive concentrations can lead to non-specific effects and cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Prolonged treatment: Chronic exposure to phorbol esters can lead to the downregulation of PKC and other adaptive responses.[11] | 1. Lower the DPB concentration based on the dose-response curve. 2. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1% for DMSO). Include a vehicle-only control in all experiments. 3. For long-term studies, consider the potential for PKC downregulation and design experiments accordingly. Acute exposure (minutes to a few hours) is often sufficient for studying signaling events. |
| Inconsistent results between experiments | 1. Variability in DPB working solution: Inconsistent dilution of the stock solution. 2. Cellular heterogeneity: Variations in cell density, passage number, or growth phase. 3. Inconsistent incubation times: Minor differences in the duration of treatment. | 1. Prepare fresh working solutions for each experiment and ensure thorough mixing. 2. Standardize cell culture procedures, including seeding density and passage number. 3. Use a precise timer for all incubation steps. |
| Precipitation of DPB in culture medium | 1. Poor solubility: DPB may have limited solubility in aqueous media, especially at high concentrations. | 1. Ensure the stock solution is fully dissolved in the organic solvent before diluting it in the culture medium. Vortex the diluted solution gently before adding it to the cells. If precipitation persists, consider using a different solvent or reducing the final concentration. |
Mandatory Visualizations
Signaling Pathway
Caption: PKC signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for cell-based assays using DPB.
References
- 1. researchgate.net [researchgate.net]
- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Specific binding of [20-3H]this compound to phorbol ester receptor subclasses in mouse skin particulate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Effects of acute vs. chronic phorbol ester exposure on transepithelial permeability and epithelial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 12-Deoxyphorbol 13-Isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Deoxyphorbol 13-Isobutyrate (DPB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and what is its primary mechanism of action?
This compound is a phorbol (B1677699) ester, a class of naturally occurring compounds often isolated from plants of the Euphorbiaceae and Thymelaeaceae families. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. DPB mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing a conformational change that activates the kinase. This activation leads to the phosphorylation of a wide range of downstream protein targets, initiating various cellular signaling cascades.
Q2: How should I prepare and store stock solutions of DPB?
-
Solvent: DPB is a hydrophobic molecule and should be dissolved in a high-quality, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the final concentration of the solvent in your experimental system.
-
Procedure: To prepare a stock solution, add the appropriate volume of DMSO to the vial containing the powdered DPB. Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When stored properly, stock solutions in DMSO are generally stable for several months.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance of cell lines to DMSO can vary significantly. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can induce cytotoxicity and other off-target effects.
It is crucial to perform a vehicle control experiment to determine the effect of the final DMSO concentration on your specific cell line and assay.
Q4: My DPB precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds. To prevent precipitation:
-
Use a High-Concentration Stock: This minimizes the volume of DMSO added to your aqueous medium.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the DPB stock solution.
-
Stepwise Dilution and Rapid Mixing: Add the DPB stock solution to a small volume of the pre-warmed medium while vortexing or pipetting vigorously. Then, add this intermediate dilution to the rest of your medium. Avoid adding the cold DMSO stock directly to a large volume of cold medium.
Troubleshooting Inconsistent Results
Inconsistent results with DPB can arise from a variety of factors, from compound handling to the biological complexity of the system under investigation.
Problem 1: High variability in experimental replicates.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Solubilization | Ensure the DPB is fully dissolved in the stock solution. Visually inspect for any precipitate before use. If needed, briefly sonicate the stock solution. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated stock solutions. |
| Inconsistent Cell Health/Density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and have high viability at the start of the experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatments, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or medium. |
Problem 2: The observed biological effect is weaker or absent compared to published data.
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation | Phorbol esters can be sensitive to light and repeated freeze-thaw cycles. Prepare fresh aliquots of your stock solution. Consider purchasing a new batch of the compound if it has been stored for an extended period. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration of DPB for your specific cell line and assay. The effective concentration can vary significantly between cell types. |
| Low Expression of Target PKC Isoforms | Different cell types express different repertoires of PKC isoforms. DPB may have preferential activity towards certain isoforms. Verify the expression of relevant PKC isoforms in your cell line using techniques like Western blotting or qPCR. |
| Rapid Compound Metabolism | Some cell types may metabolize phorbol esters, reducing their effective concentration over time. Consider a time-course experiment to assess the duration of the biological response. |
Problem 3: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Suggestion |
| Activation of Non-PKC Targets | Phorbol esters can bind to other proteins containing C1 domains, such as chimaerins, RasGRP, and Munc13, leading to off-target effects.[1] Use a PKC-specific inhibitor as a control to confirm that the observed effect is mediated by PKC. |
| PKC Isoform-Specific Effects | Different PKC isoforms can have opposing biological functions. The net effect of DPB will depend on the specific isoforms activated in your system. Consider using isoform-specific inhibitors or activators to dissect the signaling pathway. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and can induce cellular stress responses. Ensure the final DMSO concentration is as low as possible and include a vehicle control in all experiments. |
Quantitative Data
Based on available data, DPB has been shown to be a potent activator of PKC and to induce biological effects in the nanomolar to low micromolar range. For example, in studies on neurogenesis, DPB (also referred to as ER272) has been shown to effectively induce neural progenitor cell proliferation at concentrations around 1 µM.[2]
Experimental Protocols
Protocol 1: In Vitro PKC Activity Assay
This protocol is adapted from commercially available PKC assay kits and general biochemical procedures.[3][4][5][6][7][8][9]
Objective: To measure the kinase activity of PKC in cell lysates following treatment with DPB.
Materials:
-
Cell line of interest
-
This compound (DPB)
-
PKC substrate peptide (e.g., a peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection system
-
Phosphocellulose paper or other means to separate phosphorylated peptide from free ATP
-
Scintillation counter or plate reader for non-radioactive assays
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of DPB (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the cell lysate (containing PKC), Kinase Assay Buffer, PKC substrate peptide, and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove free [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Follow the manufacturer's instructions for the specific ADP detection kit, which typically involves a coupled enzyme reaction and measurement of fluorescence or absorbance.
-
-
Data Analysis: Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of protein) and plot the dose-response curve to determine the EC50 of DPB.
Protocol 2: Induction of Neural Progenitor Cell (NPC) Proliferation
This protocol is based on studies demonstrating the pro-neurogenic effects of DPB.[2][10][11][12][13]
Objective: To assess the effect of DPB on the proliferation of neural progenitor cells in vitro.
Materials:
-
Neural progenitor cells (e.g., isolated from the subventricular zone or dentate gyrus of neonatal or adult rodents)
-
NPC culture medium (e.g., DMEM/F12 supplemented with B27, N2, and growth factors like EGF and bFGF)
-
This compound (DPB)
-
PKC inhibitor (e.g., Gö6983 or Bisindolylmaleimide I) for control experiments
-
BrdU or EdU for labeling proliferating cells
-
Antibodies for immunocytochemistry (e.g., anti-BrdU/EdU, anti-Ki67, anti-Sox2)
-
DAPI for nuclear counterstaining
Procedure:
-
NPC Culture: Culture NPCs as neurospheres in suspension or as a monolayer on a suitable substrate (e.g., laminin (B1169045) or poly-L-ornithine).
-
Treatment: Dissociate neurospheres into single cells (if applicable) and plate them. Treat the cells with various concentrations of DPB (e.g., 100 nM to 5 µM) or vehicle (DMSO). Include a positive control (e.g., a known mitogen) and a negative control (vehicle). For mechanism validation, pre-treat a set of cells with a PKC inhibitor before adding DPB.
-
Proliferation Assay:
-
Add BrdU or EdU to the culture medium for a set period (e.g., 2-24 hours) before the end of the experiment.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for BrdU/EdU and other proliferation markers (e.g., Ki67) and NPC markers (e.g., Sox2).
-
Counterstain with DAPI.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of BrdU/EdU-positive or Ki67-positive cells among the total number of DAPI-stained cells.
-
Data Analysis: Compare the proliferation rates between the different treatment groups. Plot a dose-response curve to determine the EC50 of DPB for NPC proliferation.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound (DPB).
Figure 2: A logical workflow for troubleshooting inconsistent experimental results with DPB.
References
- 1. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-Specific Accumulation Profiles of Phorbol Esters in Response to Abiotic and Biotic Stresses in Jatropha curcas | MDPI [mdpi.com]
- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.com [abcam.com]
- 10. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 12-Deoxyphorbol 13-Isobutyrate (DPP) Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of 12-Deoxyphorbol 13-Isobutyrate (DPP) in various cell lines.
Quantitative Cytotoxicity Data
This compound (DPP), also known as Prostratin (B1679730), is a phorbol (B1677699) ester that acts as a protein kinase C (PKC) activator. Its cytotoxic effects have been evaluated in several cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of Prostratin, a close structural analog of DPP.
| Cell Line | Cancer Type | IC50 (µM) - Basal Conditions | IC50 (µM) - High Salt Stimulating Conditions | Reference |
| MCF-7 | Breast Cancer | 37.4 ± 8.7 | 7.3 ± 2.9 | [1] |
| MDA-MB-231 | Breast Cancer | ~35 | Not Reported | [1][2] |
| BT-20 | Breast Cancer | ~35 | Not Reported | [1][2] |
| AU-565 | Breast Cancer | ~35 | Not Reported | [1][2] |
| MCF10A | Non-malignant Breast | >50 | Not Reported | [1][2] |
Note: The cytotoxic potential of prostratin was found to be significantly increased under high salt stimulating conditions (sub-minimal IL-17, 0.1 ng/ml, synergized with high salt, Δ0.05 M NaCl), which are thought to mimic the tumor microenvironment.[1][2]
Experimental Protocols
A common method for assessing the cytotoxicity of compounds like DPP is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for DPP Cytotoxicity
Materials:
-
This compound (DPP) stock solution (in DMSO)
-
Target cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of DPP from the stock solution in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Untreated control: Cells in medium only.
-
Vehicle control: Cells in medium with the highest concentration of the solvent used.
-
Blank control: Medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared DPP dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the log of the DPP concentration to determine the IC50 value (the concentration of DPP that inhibits 50% of cell viability).
-
Troubleshooting and FAQs
Here are some common issues and questions that may arise during your experiments with this compound.
Q1: I am observing high variability in my MTT assay results. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before seeding.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Incomplete formazan dissolution: Ensure the formazan crystals are fully dissolved before reading the absorbance. You may need to increase the incubation time with the solubilization solution or mix more thoroughly.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
Q2: My untreated control cells are not growing well. How can I fix this?
A2: Poor growth of control cells can be due to:
-
Cell health: Ensure you are using a healthy, actively dividing cell culture.
-
Seeding density: Optimize the initial seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Contamination: Check for any signs of bacterial or fungal contamination.
Q3: The IC50 value I obtained is different from the published data. Why?
A3: Discrepancies in IC50 values can be attributed to:
-
Different experimental conditions: Factors such as cell line passage number, incubation time, seeding density, and serum concentration in the medium can all influence the IC50 value.
-
Compound stability: Ensure your DPP stock solution is stored correctly and has not degraded.
-
Cell line variation: Cell lines can exhibit genetic drift over time, leading to different sensitivities.
Q4: Can I use other cytotoxicity assays besides the MTT assay?
A4: Yes, other assays can be used to measure DPP's cytotoxicity, such as:
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on the principle that viable cells have intact membranes that exclude the dye.
-
Annexin V/Propidium Iodide Staining: A flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.
Q5: What is the mechanism of action of this compound?
A5: this compound is a known activator of Protein Kinase C (PKC).[3] Additionally, studies on its analog, prostratin, suggest that it may also inhibit Salt-Inducible Kinase 3 (SIK3), leading to the downregulation of CXCR4 expression, which is involved in cancer cell migration.[1][2]
Visualizations
Signaling Pathway of this compound (DPP)
Caption: Proposed signaling pathway of this compound (DPP).
Experimental Workflow for DPP Cytotoxicity Assay
Caption: General workflow for determining DPP cytotoxicity using the MTT assay.
References
how to improve 12-Deoxyphorbol 13-Isobutyrate stability in media
Welcome to the technical support center for 12-Deoxyphorbol 13-Isobutyrate (DPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DPB in experimental media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound (DPB) are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are often indicative of compound instability. Phorbol (B1677699) esters like DPB can be susceptible to degradation in aqueous solutions, such as cell culture media. Factors like pH, temperature, exposure to light, and interactions with media components can affect its stability and, consequently, its effective concentration over the course of an experiment.
Q2: What are the primary degradation pathways for DPB in cell culture media?
A2: The primary degradation pathway for DPB, a phorbol ester, is likely hydrolysis of its isobutyrate ester bond. This reaction is catalyzed by water and can be influenced by the pH of the media and the presence of esterase enzymes, which may be present in serum supplements. Oxidation is another potential degradation pathway for complex organic molecules.
Q3: How does the composition of the cell culture medium affect DPB stability?
A3: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially interact with DPB. The pH of the medium is a critical factor, as hydrolysis rates of esters are often pH-dependent. Furthermore, components in serum, if used as a supplement, can bind to DPB or may contain enzymes that degrade it.
Q4: What is the recommended method for preparing and storing DPB stock solutions?
A4: To maximize stability, DPB stock solutions should be prepared in a dry, aprotic solvent such as high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q5: How can I minimize the degradation of DPB in my working solutions during an experiment?
A5: Prepare working solutions fresh from a frozen stock aliquot immediately before each experiment. When diluting the stock in aqueous media, ensure rapid and thorough mixing. Minimize the exposure of the working solution to light and maintain it at the appropriate temperature for the shortest time necessary. For long-term experiments, consider replenishing the media with freshly prepared DPB at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of DPB Activity Over Time | - Hydrolysis: The ester linkage in DPB is susceptible to cleavage in aqueous media. - Adsorption: The compound may be adsorbing to plasticware (e.g., flasks, plates, pipette tips). | - Prepare fresh working solutions immediately before use. - For long-duration experiments, replenish the medium with fresh DPB periodically. - Use low-protein-binding plasticware. - Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). |
| High Variability Between Replicates | - Incomplete Solubilization: DPB may not be fully dissolved in the aqueous medium, leading to inconsistent concentrations. - Inconsistent Handling: Variations in incubation times or temperatures can affect degradation rates. | - Ensure the DMSO stock solution is fully dissolved before preparing the working solution. - Vortex the working solution thoroughly after diluting the DMSO stock in the medium. - Standardize all experimental procedures, including incubation times and temperatures. |
| Unexpected Cellular Toxicity | - Degradation Products: The breakdown products of DPB may have different toxicological profiles. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | - Assess the stability of DPB in your media; if degradation is rapid, consider its impact on results. - Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Reduced Potency in Serum-Containing Media | - Protein Binding: DPB may bind to proteins in the serum (e.g., albumin), reducing its bioavailable concentration. - Enzymatic Degradation: Serum contains esterases that can accelerate the hydrolysis of DPB. | - Determine the IC50 or EC50 of DPB in both serum-free and serum-containing media to assess the impact of serum. - If serum is necessary, you may need to use a higher concentration of DPB to achieve the desired effect, but this should be validated. - Consider using a serum-free medium if compatible with your cell line. |
Data Presentation
The stability of this compound (DPB) in cell culture media is influenced by several factors. The following table summarizes key parameters and their expected impact on DPB stability, based on the general properties of phorbol esters. Note: This is a representative table. Specific quantitative data for DPB should be generated using the experimental protocol provided below.
| Parameter | Condition | Expected Impact on DPB Stability | Rationale |
| Temperature | 4°C | High Stability | Lower temperature slows down chemical reactions, including hydrolysis. |
| 25°C (Room Temp) | Moderate Stability | Increased thermal energy accelerates degradation compared to 4°C. | |
| 37°C (Incubator) | Lower Stability | Physiological temperature significantly increases the rate of hydrolysis. | |
| pH of Media | pH 6.0-7.0 | Relatively Higher Stability | Near-neutral pH is generally less harsh on ester bonds compared to acidic or alkaline conditions. |
| pH > 7.4 | Lower Stability | Base-catalyzed hydrolysis of esters is typically faster than at neutral pH. | |
| Serum Presence | Serum-Free | Higher Stability | Absence of serum esterases and binding proteins. |
| 10% Fetal Bovine Serum (FBS) | Lower Stability | Potential for enzymatic degradation by esterases and reduced bioavailability due to protein binding. | |
| Light Exposure | Dark | High Stability | Protects from potential photodegradation. |
| Ambient Light | Potential for Degradation | Phorbol esters can be light-sensitive. |
Experimental Protocols
Protocol: Assessing the Stability of this compound (DPB) in Cell Culture Media
This protocol provides a framework for quantitatively assessing the stability of DPB in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (DPB)
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a structurally similar, stable compound not present in the media)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of DPB in anhydrous DMSO.
-
Prepare a working solution by diluting the DPB stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium (with and without serum, as required). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot 1 mL of the DPB working solution into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the T=0 sample as described in step 3.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
To 100 µL of the incubated sample, add 200 µL of ice-cold acetonitrile containing the internal standard. This will precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate DPB from media components and the internal standard (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection:
-
HPLC-UV: Monitor at the wavelength of maximum absorbance for DPB.
-
LC-MS: Use electrospray ionization (ESI) in positive ion mode and monitor the specific mass-to-charge ratio (m/z) for DPB and the internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of DPB to the internal standard for each time point.
-
Normalize the peak area ratios to the T=0 time point to determine the percentage of DPB remaining at each time point.
-
Plot the percentage of DPB remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: PKC-mediated signaling pathway activated by DPB.
Caption: Experimental workflow for DPB stability assessment.
common pitfalls in experiments with 12-Deoxyphorbol 13-Isobutyrate
Welcome to the technical support center for experiments involving 12-Deoxyphorbol 13-Isobutyrate (DPB). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this potent phorbol (B1677699) ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments with DPB.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no cellular response to DPB treatment. | DPB Degradation: Phorbol esters can be sensitive to light, temperature, and repeated freeze-thaw cycles. | Prepare fresh dilutions of DPB from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C in a dark, dry environment. |
| Suboptimal Concentration: The effective concentration of DPB can vary significantly between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). | |
| Cell Line Insensitivity: Some cell lines may have low expression levels of Protein Kinase C (PKC) isozymes, the primary targets of DPB. | Confirm the expression of PKC isozymes in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be responsive to phorbol esters. | |
| Solubility Issues: DPB is poorly soluble in aqueous solutions and may precipitate out of the culture medium.[1] | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all wells, including controls. Visually inspect for any precipitation after adding DPB to the medium. | |
| High background or off-target effects observed. | Cytotoxicity: At higher concentrations or with prolonged exposure, DPB can induce cytotoxicity, leading to non-specific effects. | Determine the cytotoxic profile of DPB on your cell line using a cell viability assay (e.g., MTT assay). Use concentrations below the cytotoxic threshold for your experiments. |
| Non-specific Binding: Phorbol esters can interact with other cellular components besides PKC. | Include appropriate controls, such as an inactive phorbol ester analog (e.g., 4α-phorbol 12,13-didecanoate), to distinguish PKC-mediated effects from non-specific actions.[2] | |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | Regularly test your cell cultures for contamination. | |
| Variability between experimental replicates. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Inconsistent DPB Dilution: Errors in preparing serial dilutions can cause significant variability. | Prepare a master mix of the final DPB concentration in the culture medium to add to all relevant wells, ensuring consistency. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell health. | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound (DPB)?
A1: DPB is most commonly dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 1-10 mM). It is crucial to store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials to prevent degradation from moisture and light.[3] Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment.
Q2: What is the optimal concentration of DPB to use for activating Protein Kinase C (PKC)?
A2: The optimal concentration of DPB for PKC activation is highly dependent on the cell type and the specific PKC isozyme being targeted. A dose-response study is recommended to determine the effective concentration range for your experimental system. Generally, concentrations in the nanomolar to low micromolar range are effective. For instance, in some cell lines, concentrations between 10 nM and 1 µM are sufficient to induce a significant response.
Q3: My cells are dying after treatment with DPB. What could be the cause?
A3: DPB, like other phorbol esters, can induce cytotoxicity at higher concentrations or with prolonged incubation times. This can be a result of excessive or sustained PKC activation, leading to apoptosis or necrosis. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of DPB in your specific cell line and use concentrations well below this value for your functional assays.
Q4: How can I be sure that the observed effects are specifically due to PKC activation?
A4: To confirm the role of PKC in the observed cellular response, you can use several control strategies. Pre-treating your cells with a specific PKC inhibitor before adding DPB should attenuate the response. Additionally, using an inactive phorbol ester analog that does not activate PKC as a negative control can help differentiate specific from non-specific effects.[2] Knockdown or knockout of specific PKC isozymes can also provide more definitive evidence.
Q5: What are the downstream signaling pathways typically activated by DPB?
A5: As a PKC activator, DPB can trigger a variety of downstream signaling cascades. One of the most well-characterized pathways involves the activation of the Raf-MEK-ERK (MAPK) pathway.[4] Activation of this pathway can lead to changes in gene expression, cell proliferation, differentiation, and other cellular processes. The specific downstream effects can vary depending on the cell type and the context of other signaling inputs.
Data Presentation
The following tables provide examples of quantitative data that are important for designing and interpreting experiments with phorbol esters. Note that specific values for DPB may vary depending on the experimental conditions and cell line used.
Table 1: Illustrative IC50 Values of a Phorbol Ester (PMA) in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| A549 | Lung Carcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HeLa | Cervical Cancer | 8.1 |
| HCT-116 | Colon Carcinoma | 7.5 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 for DPB in their specific cell line.
Table 2: Recommended Concentration Ranges for Phorbol Esters in Common Assays
| Assay | Typical Concentration Range |
| In vitro PKC Activation | 10 nM - 1 µM |
| Cell Proliferation/Differentiation | 1 nM - 100 nM |
| ERK Phosphorylation | 10 nM - 500 nM |
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for measuring PKC activity using a radioactive-based filter binding assay.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
DPB stock solution (in DMSO)
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, lipid activator, and substrate peptide in a microcentrifuge tube.
-
Add the purified PKC enzyme or cell lysate to the reaction mixture.
-
To activate PKC, add the desired concentration of DPB. For the negative control, add the same volume of DMSO.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Wash the paper once with acetone.[5]
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
MTT Cell Viability Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxic effects of DPB using an MTT assay.[6]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
DPB stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DPB in complete cell culture medium.
-
Remove the old medium from the wells and add the DPB dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) as a marker of downstream PKC signaling.[8]
Materials:
-
Cells of interest
-
DPB stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat the cells with the desired concentration of DPB for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
Mandatory Visualizations
Caption: Simplified signaling pathway of PKC activation by DPB leading to ERK activation.
Caption: Experimental workflow for assessing DPB cytotoxicity using an MTT assay.
Caption: Troubleshooting logic for inconsistent experimental results with DPB.
References
- 1. Rapid filtration assays for protein kinase C activity and phorbol ester binding using multiwell plates with fitted filtration discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. abcam.com [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. licorbio.com [licorbio.com]
minimizing off-target effects of 12-Deoxyphorbol 13-Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments using 12-Deoxyphorbol 13-Isobutyrate (DPB), a potent activator of Protein Kinase C (PKC), while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DPB)?
A1: DPB is a phorbol (B1677699) ester that functions as a potent activator of conventional and novel isoforms of Protein Kinase C (PKC). It mimics the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a wide range of downstream protein substrates. This signaling cascade plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the potential off-target effects of DPB?
A2: While DPB is a powerful tool for studying PKC signaling, its use can be associated with off-target effects. These can arise from several factors:
-
Activation of multiple PKC isoforms: DPB can activate several PKC isoforms, which may lead to a broad range of cellular responses, some of which may be unintended for your specific experimental goals.
-
Non-PKC targets: At higher concentrations, phorbol esters may interact with other proteins containing C1-like domains or other binding sites.
-
PKC-independent effects: Some observed cellular responses may be independent of PKC activation and could be due to other molecular interactions.
Q3: How can I be sure that the observed effect in my experiment is due to on-target PKC activation by DPB?
A3: To confirm that the biological effects you observe are mediated by PKC activation, you should incorporate the following controls in your experimental design:
-
Use a specific PKC inhibitor: Pre-treatment of your cells with a well-characterized PKC inhibitor should attenuate or completely block the effects induced by DPB.
-
Employ an inactive analog: Use a structurally related but biologically inactive phorbol ester, such as 4α-phorbol 12,13-didecanoate (4α-PDD), as a negative control. This will help you to distinguish specific PKC-mediated effects from non-specific effects of the phorbol ester scaffold.
-
Perform a dose-response analysis: A clear dose-dependent effect of DPB that correlates with PKC activation (e.g., phosphorylation of a known PKC substrate) provides strong evidence for an on-target mechanism.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with DPB and provides step-by-step solutions.
Issue 1: High background or unexpected cellular responses, suggesting off-target effects.
Possible Cause: The concentration of DPB used is too high, leading to the activation of unintended signaling pathways or binding to non-PKC targets.
Solution:
-
Determine the Optimal DPB Concentration: Perform a dose-response experiment to identify the lowest effective concentration of DPB that elicits your desired on-target effect without causing widespread, non-specific cellular changes.
-
Experimental Protocol: See "Protocol 1: Determining the Optimal Working Concentration of DPB in a Cell-Based Assay."
-
-
Utilize PKC Inhibitors: To confirm that the observed effects are PKC-dependent, pre-incubate your cells with a specific PKC inhibitor before adding DPB.
-
Data Presentation: Refer to Table 2 for a list of common PKC inhibitors and their target specificity.
-
Issue 2: Inconsistent or no observable effect after DPB treatment.
Possible Causes:
-
Suboptimal DPB Concentration: The concentration of DPB may be too low to effectively activate PKC in your specific cell type.
-
Low PKC Expression: The cell line you are using may express low levels of the PKC isoforms activated by DPB.
-
DPB Degradation: Improper storage or handling of the DPB stock solution can lead to its degradation.
Solutions:
-
Re-evaluate DPB Concentration: If you suspect your concentration is too low, perform a dose-response experiment with a higher concentration range.
-
Confirm PKC Expression: Verify the expression of relevant PKC isoforms in your cell line using Western blotting.
-
Prepare Fresh DPB Stock: Always prepare fresh dilutions of DPB from a properly stored stock solution for each experiment. Phorbol ester solutions should be stored at -20°C or below and protected from light.
Issue 3: Difficulty in interpreting results due to the activation of multiple PKC isoforms.
Possible Cause: DPB is not selective for a single PKC isoform and can activate multiple conventional and novel isoforms.
Solution:
-
Use Isoform-Specific PKC Inhibitors: To dissect the roles of different PKC isoforms in your observed phenotype, use inhibitors with known selectivity for specific isoforms (see Table 2).
-
Employ Genetic Approaches: Consider using siRNA or shRNA to knock down the expression of specific PKC isoforms to determine their individual contributions to the DPB-induced effect.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound (DPB) for Conventional PKC Isoforms
| PKC Isoform | Apparent Ki (nM) |
| PKC α | 92 - 140[1] |
| PKC β1 | 92 - 140[1] |
| PKC β2 | 92 - 140[1] |
| PKC γ | 92 - 140[1] |
Table 2: Commonly Used PKC Inhibitors and their IC50 Values
| Inhibitor | Target PKC Isoforms | IC50 (nM) |
| Gö 6983 | Pan-PKC (α, β, γ, δ, ζ) | 7 - 60 |
| Bisindolylmaleimide I (GF 109203X) | Conventional (α, β, γ) and Novel (δ, ε) | 10 - 20 |
| Sotrastaurin (AEB071) | Novel (θ, δ) > Conventional | ~1 - 3 |
| Ro-31-8220 | α, βI, βII, γ, ε | 5 - 28 |
| Gö 6976 | Conventional (α, β) | 2.3 - 10 |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of DPB in a Cell-Based Assay
Objective: To determine the optimal concentration of DPB that induces a measurable on-target effect (e.g., phosphorylation of a known PKC substrate) with minimal cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (DPB) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against total protein of the same substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
DPB Dilution Series: Prepare a serial dilution of DPB in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest DPB concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DPB or vehicle control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 15-30 minutes) at 37°C and 5% CO2. This time point may need to be optimized based on the specific downstream event being measured.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then add lysis buffer. Incubate on ice for 15-20 minutes.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated PKC substrate.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Incubate with the HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and determine the lowest concentration of DPB that gives a robust and significant increase in the phosphorylation of the PKC substrate. This will be your optimal working concentration.
Protocol 2: Counter-Screening Assay to Identify Potential Off-Target Effects
Objective: To assess whether DPB induces cellular effects that are independent of PKC activation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (DPB)
-
A potent and broad-spectrum PKC inhibitor (e.g., Gö 6983)
-
An inactive phorbol ester analog (e.g., 4α-PDD)
-
Assay reagents for the specific off-target effect being measured (e.g., cytotoxicity assay kit, reporter gene assay system)
Procedure:
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
DPB at the optimal working concentration
-
PKC inhibitor alone
-
PKC inhibitor pre-treatment followed by DPB treatment
-
Inactive analog (4α-PDD) at the same concentration as DPB
-
-
Cell Treatment:
-
For the inhibitor group, pre-treat the cells with the PKC inhibitor for a sufficient time (e.g., 30-60 minutes) before adding DPB.
-
Add DPB, 4α-PDD, or vehicle to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay Performance: Perform the specific assay to measure the cellular endpoint of interest (e.g., cell viability, reporter gene expression, etc.).
-
Data Analysis:
-
If the effect of DPB is significantly reduced or abolished by the PKC inhibitor, it is likely a PKC-mediated on-target effect.
-
If the effect of DPB is not blocked by the PKC inhibitor, it may be an off-target effect.
-
If the inactive analog (4α-PDD) does not produce the same effect as DPB, this further supports a specific, PKC-mediated mechanism for DPB.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of PKC activation by this compound (DPB).
Caption: Experimental workflow for minimizing and identifying off-target effects of DPB.
References
Technical Support Center: 12-Deoxyphorbol 13-Isobutyrate (DPB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Deoxyphorbol 13-Isobutyrate (DPB). This document addresses common issues related to batch variability and provides detailed experimental protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPB) and what is its primary mechanism of action?
A1: this compound (DPB) is a phorbol (B1677699) ester, a class of naturally occurring compounds. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes. DPB mimics the function of endogenous diacylglycerol (DAG), a crucial second messenger in signal transduction pathways. By binding to the C1 domain of PKC, DPB induces a conformational change that activates the kinase, leading to the phosphorylation of downstream target proteins and the initiation of various cellular responses.
Q2: My experimental results with DPB are inconsistent between different batches. What could be the cause?
A2: Batch-to-batch variability with DPB can stem from several factors:
-
Purity: The percentage of active DPB may differ between batches.
-
Presence of Impurities: Synthesis byproducts or degradation products can interfere with the biological activity of DPB.
-
Solvent and Storage: Improper storage or handling can lead to degradation of the compound.
-
Cellular Response: The physiological state of your cells can influence their response to PKC activation.
This guide provides detailed troubleshooting steps to address each of these potential issues.
Q3: How should I store and handle my this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of DPB. Phorbol esters, in general, are sensitive to light and can degrade over time, especially in solution.
-
Solid Form: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for several months when stored correctly.
Q4: What are the potential degradation products or impurities I should be aware of?
A4: During the synthesis and storage of phorbol esters like DPB, several impurities or degradation products can arise:
-
C-4 Epimers: During synthesis, epimerization at the C-4 position of the phorbol backbone can occur, leading to the formation of (4S)-phorbol derivatives. These stereoisomers may have different biological activities.
-
Hydrolysis Products: The ester linkage at the C-13 position is susceptible to hydrolysis, which would yield the inactive 12-deoxyphorbol.
-
Oxidation Products: Exposure to air and light can lead to oxidation of the molecule, altering its structure and activity.
Troubleshooting Guide for Batch Variability
Inconsistent experimental outcomes when using different batches of this compound can be a significant source of frustration and can compromise the validity of your research. This guide provides a systematic approach to identifying and resolving issues related to batch variability.
Issue 1: Reduced or Variable Potency of a New Batch
If a new batch of DPB is showing lower than expected activity or variable results compared to a previous lot, consider the following troubleshooting steps.
Workflow for Troubleshooting Reduced Potency
Validation & Comparative
A Comparative Guide to T-Cell Activation: 12-Deoxyphorbol 13-Isobutyrate vs. PMA
For researchers, scientists, and drug development professionals, the choice of a T-cell activating agent is critical for immunological studies. This guide provides an objective comparison of two widely used phorbol (B1677699) esters, 12-Deoxyphorbol 13-Isobutyrate (Prostratin) and Phorbol 12-Myristate 13-Acetate (PMA), focusing on their performance in T-cell activation, supported by experimental data and detailed protocols.
Both prostratin (B1679730) and PMA are potent activators of Protein Kinase C (PKC), a key enzyme in the T-cell activation signaling cascade.[1][2] Their ability to mimic the endogenous PKC activator, diacylglycerol (DAG), allows them to bypass the need for T-cell receptor (TCR) engagement and directly stimulate downstream pathways, making them valuable tools for in vitro studies of T-cell function.[3] However, despite this shared mechanism, their broader biological effects, particularly concerning cellular proliferation and tumorigenicity, differ significantly.
At a Glance: Key Differences
| Feature | This compound (Prostratin) | Phorbol 12-Myristate 13-Acetate (PMA) |
| Tumor Promotion | Non-tumor promoting[2][4] | Potent tumor promoter[5] |
| T-Cell Proliferation | Does not induce significant proliferation alone[6] | Induces robust T-cell proliferation[7][8] |
| Primary Use | T-cell activation, HIV latency reactivation[6][9] | General T-cell activation, positive control in assays[10][11] |
| Potency (NF-κB Activation) | Less potent (EC50 ≈ 1.9 µM in Tcm cells)[12] | Highly potent (EC50 ≈ 12.1 nM in Tcm cells)[12] |
Quantitative Data Summary
The following table summarizes the quantitative data on the potency and typical working concentrations of prostratin and PMA for T-cell activation.
| Parameter | This compound (Prostratin) | Phorbol 12-Myristate 13-Acetate (PMA) | Reference |
| EC50 for NF-κB Phosphorylation (Tcm cells) | 1.9 µM | 12.1 nM | [12] |
| Typical Working Concentration | 0.1 - 10 µM | 1 - 100 ng/mL (1.6 - 162 nM) | [4][11][13] |
Mechanism of Action and Signaling Pathways
Both prostratin and PMA are small, lipophilic molecules that can diffuse across the cell membrane.[1] Once inside the cytoplasm, they bind to the C1 domain of PKC isoforms, leading to their activation and translocation to the cell membrane. Activated PKC then phosphorylates a variety of downstream substrates, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then move into the nucleus and induce the expression of genes associated with T-cell activation, including cytokines and cell surface markers like CD69 and CD25.[14][15]
While the initial steps of PKC activation are similar, the downstream consequences on cellular proliferation diverge. Prostratin has been shown to upregulate activation markers without inducing significant cell division, a characteristic attributed to its unique chemical structure.[6][9] In contrast, PMA is a potent mitogen that drives T-cells into the cell cycle.[7][8] The precise molecular basis for this difference is an area of ongoing research but is thought to be related to the differential activation of PKC isoforms and their downstream signaling pathways.
Experimental Protocols
T-Cell Activation using PMA and Ionomycin for Intracellular Cytokine Staining
This protocol is a standard method for the robust, non-specific activation of T-cells to measure cytokine production. Ionomycin, a calcium ionophore, is typically used in conjunction with PMA to provide a synergistic activation signal that mimics the rise in intracellular calcium seen during TCR signaling.[16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
PMA (stock solution of 1 mg/mL in DMSO)
-
Ionomycin (stock solution of 1 mg/mL in DMSO)
-
Brefeldin A (Golgi inhibitor, stock solution of 1 mg/mL in ethanol)
-
24-well tissue culture plate
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
Procedure:
-
Prepare a cell suspension of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[17]
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.[17]
-
Add PMA to a final concentration of 10-50 ng/mL and Ionomycin to a final concentration of 500-1000 ng/mL.[11]
-
Incubate the cells for 2 hours at 37°C in a humidified 5% CO2 incubator.[17]
-
Add Brefeldin A to a final concentration of 1 µg/mL to block cytokine secretion and allow for intracellular accumulation.[17]
-
Incubate for an additional 2-4 hours at 37°C.[17]
-
Harvest the cells and wash with PBS.
-
Proceed with staining for cell surface markers, followed by fixation, permeabilization, and intracellular cytokine staining according to standard protocols.
-
Analyze the cells by flow cytometry.
T-Cell Activation using this compound (Prostratin)
This protocol is suitable for studies where T-cell activation is desired without inducing significant proliferation, such as in the context of HIV latency reactivation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium
-
Prostratin (stock solution in DMSO)
-
24-well tissue culture plate
-
PBS
-
FACS buffer
-
Fluorochrome-conjugated antibodies for cell surface activation markers (e.g., CD69, CD25)
Procedure:
-
Prepare a cell suspension of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add prostratin to a final concentration of 0.1 - 1.0 µM.[4]
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Stain for cell surface activation markers (e.g., CD69, CD25) according to standard protocols.
-
Analyze the cells by flow cytometry.
Logical Comparison of Key Attributes
Conclusion
References
- 1. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostratin: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of prostratin on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PMA alone induces proliferation of some murine T cell clones but not others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction pathways that contribute to increased protein synthesis during T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - AT [thermofisher.com]
- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
A Comparative Guide to 12-Deoxyphorbol 13-Isobutyrate and Other Phorbol Esters for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 12-Deoxyphorbol 13-Isobutyrate (DPB) with other widely used phorbol (B1677699) esters, including Phorbol 12-myristate 13-acetate (PMA), Phorbol 12,13-dibutyrate (PDBu), and Ingenol 3-angelate (I3A). The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate phorbol ester for their experimental needs.
Phorbol esters are a class of naturally occurring compounds that are potent activators of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. Their ability to mimic the endogenous PKC activator, diacylglycerol (DAG), makes them invaluable tools in cancer research, immunology, and neuroscience. However, different phorbol esters exhibit distinct biochemical properties, including varying affinities for PKC isozymes and differing biological outcomes. This guide aims to delineate these differences through a presentation of experimental data and detailed methodologies.
Biochemical Properties and Mechanism of Action
Phorbol esters exert their biological effects primarily by binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes, leading to their activation. This activation triggers a cascade of downstream signaling events that regulate cell proliferation, differentiation, apoptosis, and inflammation.
The structure of the side chains at the C12 and C13 positions of the phorbol backbone significantly influences the lipophilicity and, consequently, the biological activity of these compounds. For instance, the less hydrophobic nature of PDBu compared to PMA allows for easier removal from cell cultures by washing, which can be advantageous in minimizing off-target effects in subsequent biological assays.[1][2]
Quantitative Comparison of Phorbol Ester Activity
The following table summarizes the binding affinities of various phorbol esters for different PKC isozymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the phorbol ester required to inhibit the binding of a radiolabeled ligand to the PKC isozyme by 50%. Lower IC50 values indicate higher binding affinity.
| Phorbol Ester | PKCα (IC50, nM) | PKCβ1 (IC50, nM) | PKCβ2 (IC50, nM) | PKCγ (IC50, nM) | PKCδ (IC50, nM) | PKCε (IC50, nM) |
| 12-Deoxyphorbol 13-Phenylacetate* | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 |
| Phorbol 12-myristate 13-acetate (PMA) | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 |
| Phorbol 12,13-dibutyrate (PDBu) | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 |
| Sapintoxin A | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 | ~2-70 |
| Thymeleatoxin | >3000-5000 | ~2-70 | ~2-70 | ~2-70 | ~2-70 | >3000-5000 |
| Resiniferatoxin | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 |
| 12-Deoxyphorbol 13-Phenylacetate-20-acetate | >5000 | ~2-70 | ~2-70 | >5000 | >5000 | >5000 |
*Note: Data for this compound (DPB) is limited. The data presented is for its close structural analog, 12-Deoxyphorbol 13-Phenylacetate, and is derived from competitive binding assays with [3H]PDBu.[3] The IC50 values for the potent phorbol esters generally fall within the 2-70 nM range for the responsive PKC isotypes.[3]
Differential Biological Effects
Beyond their direct interaction with PKC, phorbol esters can induce a range of cellular responses, including cell proliferation, differentiation, and cytokine release.
T-Cell Activation
In studies on human T-cell activation, phorbol esters such as PMA, phorbol dibenzoate, and phorbol didecanoate have been shown to synergize with anti-CD3 antibodies to induce T-cell proliferation.[4] The concentration required for this effect varies between different phorbol esters, with PMA being effective at lower concentrations than the dibenzoate and didecanoate forms.[4] The lipophilicity of the phorbol ester appears to be a critical factor in its efficacy in T-cell activation.[4]
Melanocyte Proliferation
Comparative studies in human melanocyte cultures have demonstrated that PDBu can be a more effective mitogen than PMA.[1][2] PDBu was found to have a higher proliferative induction capacity and allowed for the quicker establishment of pure melanocyte cultures with minimal keratinocyte contamination.[1][2] Its lower hydrophobicity also facilitates its removal from the culture medium.[1][2]
Neurogenesis
This compound (DPB) has been shown to stimulate neurogenesis and improve memory in mice by promoting the release of Transforming Growth Factor-alpha (TGFα), which in turn stimulates the proliferation of neural progenitor cells.[5]
Signaling Pathways and Experimental Workflows
To aid in the understanding of the mechanisms of action and experimental design, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for comparing the effects of different phorbol esters.
References
- 1. benchchem.com [benchchem.com]
- 2. "A comparative study of the modes of activation of protein kinase C" by Frank J Taddeo [jdc.jefferson.edu]
- 3. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-Deoxyphorbol 13-Isobutyrate and Phorbol 12,13-dibutyrate (PDBu) for Preclinical Research
In the landscape of preclinical research, particularly in studies involving protein kinase C (PKC) signaling, the selection of appropriate chemical probes is paramount. Among the most widely utilized class of PKC activators are the phorbol (B1677699) esters. This guide provides a detailed, objective comparison of two such compounds: 12-Deoxyphorbol 13-Isobutyrate and Phorbol 12,13-dibutyrate (PDBu). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Abstract
This guide presents a comparative overview of this compound and Phorbol 12,13-dibutyrate (PDBu), two phorbol esters commonly used to activate Protein Kinase C (PKC). While both compounds act as potent PKC activators by mimicking the endogenous ligand diacylglycerol (DAG), they exhibit distinct profiles in terms of their binding affinities for PKC isoforms, biological activities, and physicochemical properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to Phorbol Esters and Protein Kinase C
Phorbol esters are a class of naturally occurring diterpenoids that are potent modulators of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Their primary molecular target is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction. By binding to the C1 domain of conventional and novel PKC isoforms, phorbol esters effectively hijack cellular signaling pathways, making them invaluable tools for studying PKC function.
This compound is a naturally occurring phorbol ester known for its potent inflammatory properties but is considered a weak tumor promoter. In contrast, Phorbol 12,13-dibutyrate (PDBu) is a synthetically modified phorbol ester that is widely used as a potent tumor promoter in experimental models.[1] PDBu is also noted for its higher water solubility compared to other phorbol esters like PMA, which can be advantageous in certain experimental setups.[2]
Quantitative Comparison of Biological Activity
The differential effects of this compound and PDBu are rooted in their distinct affinities for various PKC isoforms. The following tables summarize the available quantitative data from published studies.
Table 1: Comparative Binding Affinities for PKC Isoforms
| PKC Isoform | This compound (Apparent Ki, nM) | Phorbol 12,13-dibutyrate (PDBu) (Kd, nM) |
| α | 92-140 | 1.6 - 18 |
| β1 | 92-140 | 1.6 - 18 |
| β2 | 92-140 | 1.6 - 18 |
| γ | 92-140 | 1.6 - 18 |
| δ | Not Reported | 1.6 - 18 |
| ε | Not Reported | 1.6 - 18 |
Note: Data for this compound is presented as a range of apparent Ki values for the "A-group" of PKC isotypes (α, β1, β2, and γ) as specific values for each were not distinguished in the cited study. Data for PDBu represents a range of Kd values for the specified isoforms.
Table 2: Summary of Biological Effects
| Feature | This compound | Phorbol 12,13-dibutyrate (PDBu) |
| Primary Biological Effect | Potent inflammatory agent, weak tumor promoter.[3] | Potent tumor promoter.[1] |
| PKC Activation | Activates conventional and novel PKC isoforms. | Potent activator of conventional and novel PKC isoforms. |
| Cellular Effects | Induces vasocontraction.[4] | Induces a wide range of cellular responses including proliferation, differentiation, and apoptosis depending on the cell type and context.[5][6] |
| Solubility | Less data available, generally lower than PDBu. | Higher water solubility compared to PMA, facilitating easier handling in aqueous solutions.[2] |
Signaling Pathways and Mechanisms of Action
Both this compound and PDBu exert their effects by activating PKC. This activation initiates a cascade of downstream signaling events.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. The following sections provide detailed methodologies for key experiments used to characterize and compare phorbol esters.
[3H]Phorbol Ester Binding Assay
This assay is used to determine the binding affinity of a ligand for PKC.
Detailed Protocol:
-
Preparation of Cell Lysates or Purified PKC: Homogenize cells or tissues in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM EGTA, 0.5 mM PMSF) and centrifuge to obtain a cytosolic fraction or use purified PKC enzyme.
-
Incubation: In a final volume of 250 µL, combine the cell lysate or purified PKC with [³H]PDBu at various concentrations, a competing unlabeled ligand (such as this compound) if performing a competition assay, phosphatidylserine (B164497) (100 µg/mL), and CaCl₂ (1 mM).
-
Incubation: Incubate the mixture for a defined period (e.g., 10-20 minutes) at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through polyethyleneimine-treated glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibitory constant (Ki).
In Vitro Protein Kinase C Activity Assay
This assay measures the enzymatic activity of PKC by quantifying the phosphorylation of a substrate.
Detailed Protocol:
-
Reaction Mixture Preparation: In a final volume of 50 µL, combine purified PKC enzyme, the phorbol ester of interest (this compound or PDBu) at various concentrations, a lipid mixture (phosphatidylserine and diacylglycerol), a PKC substrate (e.g., histone H1 or a specific peptide substrate), and assay buffer (containing MgCl₂ and CaCl₂).
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 5-10 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper or by adding a stop solution (e.g., cold ATP or EDTA).
-
Separation and Washing: If using P81 paper, wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP. If using SDS-PAGE, run the samples on a gel.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter (for P81 paper) or by autoradiography and densitometry (for SDS-PAGE).
-
Data Analysis: Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of protein).
Conclusion
The choice between this compound and Phorbol 12,13-dibutyrate (PDBu) should be guided by the specific aims of the research. PDBu, with its generally higher affinity for PKC isoforms and its well-characterized role as a tumor promoter, is a suitable choice for studies requiring potent and sustained PKC activation. Its increased water solubility also offers practical advantages in experimental handling. Conversely, this compound, as a potent inflammatory agent but a weak tumor promoter, may be more appropriate for dissecting the signaling pathways specifically involved in inflammation versus tumorigenesis. Researchers should carefully consider the differing biological activities and binding affinities of these compounds to ensure the selection of the most appropriate tool for their experimental needs.
References
- 1. Phorbol 12,13-dibutyrate - Wikipedia [en.wikipedia.org]
- 2. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of [20-3H]this compound to phorbol ester receptor subclasses in mouse skin particulate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound contracts isolated rat thoracic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decursin and PDBu: two PKC activators distinctively acting in the megakaryocytic differentiation of K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down regulation of specific binding of [20-3H]phorbol 12,13-dibutyrate and phorbol ester-induced differentiation of human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the PKC Isoform Specificity of 12-Deoxyphorbol 13-Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-Deoxyphorbol 13-Isobutyrate (DPB) and its specificity towards various Protein Kinase C (PKC) isoforms. The information presented herein is supported by experimental data to aid researchers in selecting appropriate pharmacological tools for their studies.
Introduction to Protein Kinase C (PKC) Isoforms
The Protein Kinase C (PKC) family comprises serine/threonine kinases that are integral to numerous signal transduction pathways, regulating cellular processes like proliferation, gene expression, and apoptosis.[1][2] These isoforms are categorized into three main groups based on their structure and activation requirements[1][3]:
-
Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these require both calcium (Ca²⁺) and diacylglycerol (DAG) or phorbol (B1677699) esters for activation.[1] They possess C1 and C2 regulatory domains.
-
Novel PKCs (nPKCs): This group, which includes isoforms δ, ε, η, and θ, is activated by DAG or phorbol esters but is calcium-independent.[1][3]
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ belong to this group. Their activation is independent of both Ca²⁺ and DAG/phorbol esters.[1][4]
The C1 domain is the binding site for DAG and phorbol esters like DPB, making it the critical determinant of response to these activators.[2][4]
This compound (DPB): A Phorbol Ester Activator
This compound (DPB) is a phorbol ester, a class of naturally derived compounds known for their potent activation of conventional and novel PKC isoforms.[5] Like other phorbol esters, DPB mimics the action of the endogenous second messenger DAG, binding to the C1 domain and inducing a conformational change that activates the kinase. Due to their potent biological activities, including tumor promotion, understanding the isoform-specific interactions of phorbol esters is crucial for their use as research tools.
Comparative Analysis of PKC Isoform Specificity
Experimental evidence suggests that while DPB is a potent activator of certain PKC isoforms, it exhibits limited selectivity among the conventional PKC (cPKC) group. A key study conducted a competitive binding assay using [³H]phorbol dibutyrate to determine the binding affinities of DPB and a related compound, mezerein, for recombinant cPKC isotypes. The results indicated that DPB binds to PKCα, β1, β2, and γ with very similar affinities, showing a maximum difference of only 1.6-fold among these isoforms.[5] This suggests that DPB is not a suitable tool for selectively activating a single conventional PKC isoform over others.
In contrast, other phorbol esters have shown some degree of selectivity. For example, resiniferatoxin (B1680534) and 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) were found to compete more effectively with phorbol dibutyrate binding to PKC-β1 and -β2 isotypes, although they were less potent overall.[6] However, it is important to note that the selectivity observed in vitro may not always translate to a cellular or in vivo context. For instance, DOPPA, initially identified as a PKC-β1 specific agonist in vitro, was later shown to activate multiple PKC isozymes in intact cells.[7]
The following table summarizes the apparent inhibitory constants (Ki) for DPB and mezerein against conventional PKC isoforms, as determined by a [³H]phorbol dibutyrate binding assay.[5] For comparison, the widely used Phorbol 12-myristate 13-acetate (PMA) is a potent, non-selective activator of both conventional and novel PKCs.[4]
| Compound | PKCα (Ki, nM) | PKCβ1 (Ki, nM) | PKCβ2 (Ki, nM) | PKCγ (Ki, nM) | Isoform Selectivity |
| This compound (DPB) | 140 | 110 | 92 | 120 | Low among cPKCs[5] |
| Mezerein | 92 | 80 | 68 | 76 | Low among cPKCs[5] |
| PMA (Phorbol 12-myristate 13-acetate) | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Generally Non-selective |
Data sourced from Recept Channels. 1994;2(2):99-106.[5]
Experimental Protocols
The determination of binding affinity and specificity relies on precise experimental methodologies. Below are outlines of common protocols used in such studies.
This method is used to determine the binding affinity of a test compound (e.g., DPB) by measuring its ability to displace a radiolabeled phorbol ester from the PKC C1 domain.
-
Reagents: Recombinant PKC isoforms (α, β1, β2, γ, etc.), [³H]phorbol-12,13-dibutyrate ([³H]PDBu), test compound (DPB), phosphatidylserine, and appropriate buffers.[5][6]
-
Assay Setup: The assay is typically performed in a mixed micellar format.[6]
-
Incubation: Recombinant PKC isotypes are incubated with a fixed concentration of [³H]PDBu and varying concentrations of the unlabeled competitor ligand (DPB).
-
Separation: Bound and free radioligand are separated, often by filtration through polyethyleneimine-treated glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay measures the phosphotransferase activity of PKC to assess whether binding of a compound like DPB leads to functional activation.
-
Reagents: Purified or recombinant PKC isoform, specific peptide substrate, ATP (often [γ-³²P]ATP for radioactive assays), lipid activators (e.g., phosphatidylserine, diacylglycerol), and the test compound (DPB).[8]
-
Reaction Initiation: The kinase reaction is initiated by adding the Mg²⁺/ATP mixture to a solution containing the PKC enzyme, substrate, lipid cofactors, and the test compound.[8]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[8]
-
Reaction Termination: The reaction is stopped, often by spotting the mixture onto a phosphocellulose paper which binds the phosphorylated peptide substrate.[8]
-
Washing: The paper is washed extensively to remove unincorporated [γ-³²P]ATP.[8]
-
Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. Non-radioactive formats using fluorescence or antibody-based detection (ELISA) are also common.[9]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Generalized PKC activation pathway by endogenous DAG or exogenous phorbol esters like DPB.
Caption: Experimental workflow for determining binding affinity via competitive binding assay.
Conclusion
This compound (DPB) is an effective activator of conventional Protein Kinase C isoforms. However, quantitative binding studies demonstrate a lack of significant selectivity among the cPKC isoforms α, β1, β2, and γ.[5] Therefore, when designing experiments that aim to dissect the specific roles of these individual isoforms, DPB should not be considered an isoform-selective tool. Researchers should exercise caution and consider that effects observed following DPB treatment in cells expressing multiple cPKC isoforms are likely the result of activating several of these kinases simultaneously. For studies requiring isoform specificity, alternative approaches such as isoform-specific inhibitors, genetic knockdown, or knockout models may be more appropriate.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mezerein and this compound, protein kinase C ligands with differential biological activities, do not distinguish PKC-isotypes alpha, beta 1, beta 2, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. abcam.com [abcam.com]
A Comparative Analysis of 12-Deoxyphorbol Esters in the Promotion of Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurogenic potential of various 12-Deoxyphorbol esters, a class of compounds showing promise in the field of neural regeneration. By activating Protein Kinase C (PKC), these molecules can stimulate the proliferation of neural progenitor cells (NPCs), a critical step in neurogenesis. This document summarizes key experimental data, details the methodologies for reproducing these findings, and illustrates the underlying biological pathways and experimental procedures.
Comparative Performance of 12-Deoxyphorbol Esters in Neurogenesis
The neurogenic activity of 12-Deoxyphorbol esters is primarily attributed to their ability to activate Protein Kinase C (PKC), mimicking the action of the endogenous activator diacylglycerol (DAG).[1] This activation stimulates the proliferation of neural progenitor cells (NPCs), which is a foundational step in the generation of new neurons. Notably, unlike the well-known phorbol (B1677699) ester Phorbol-12-myristate-13-acetate (PMA), many 12-deoxyphorbol derivatives, such as prostratin (B1679730), are non-tumorigenic, making them more viable candidates for therapeutic development.[1]
A comparative study of a library of 12-deoxyphorbol esters isolated from Euphorbia resinifera demonstrated that several of these compounds exhibit a more potent effect on NPC proliferation than prostratin.[1] The in vitro effects are often quantified using the neurosphere assay, where an increase in the size and number of neurospheres indicates enhanced NPC proliferation.
In Vitro Neural Progenitor Cell Proliferation
The following table summarizes the comparative effects of various 12-Deoxyphorbol esters on the proliferation of neural progenitor cells, as measured by the neurosphere formation assay. The data is presented relative to the activity of Prostratin.
| Compound | Chemical Structure | Relative NPC Proliferation (Neurosphere Area) vs. Prostratin (at 1 µM) | Key Observations |
| Prostratin | 12-deoxyphorbol-13-acetate | Baseline | A non-tumorigenic PKC activator that promotes NPC proliferation in a dose-dependent manner.[1] |
| ER272 | 12-deoxyphorbol-13-isobutyrate-20-acetate | More Potent | Demonstrated a significantly stronger effect on increasing neurosphere size compared to prostratin at the same concentration.[1] |
| ER271 | 12-deoxyphorbol-13,20-diacetate | More Potent | Showed a more potent proliferative effect on NPCs than prostratin.[1] |
| DPP | 12-deoxyphorbol-13-phenylacetate | Potent | Recognized for its potent PKC activation and has been studied for its effects on latent HIV reactivation, a PKC-mediated process. Its neurogenic potential is an area of active research. |
| PMA | Phorbol-12-myristate-13-acetate | Highly Potent | A potent PKC activator and tumor promoter, often used as a positive control in neurogenesis assays. Its tumorigenicity limits its therapeutic potential.[1] |
| Library of Analogues | Various ester substitutions at C-13 and C-20 | Variable | A study of a library of 12-deoxyphorbols revealed that the nature of the ester group significantly influences the proliferative activity, with several compounds showing superior potency to prostratin.[1] |
Signaling Pathways in 12-Deoxyphorbol Ester-Mediated Neurogenesis
The primary mechanism of action for 12-Deoxyphorbol esters in promoting neurogenesis is through the activation of the Protein Kinase C (PKC) signaling pathway. By binding to the C1 domain of PKC, these compounds mimic diacylglycerol (DAG), leading to the activation of conventional and novel PKC isoforms. This activation initiates a downstream cascade that ultimately promotes the proliferation of neural progenitor cells. A key step in this pathway is the PKC-mediated release of neurotrophic factors, such as Transforming Growth Factor-alpha (TGF-α). TGF-α then binds to its receptor, the Epidermal Growth Factor Receptor (EGFR), on the surface of NPCs, triggering intracellular signaling that leads to cell cycle progression and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments used to assess the neurogenic potential of 12-Deoxyphorbol esters.
Neurosphere Formation Assay for NPC Proliferation
This in vitro assay is used to quantify the proliferation of neural progenitor cells.
Materials:
-
Neural Progenitor Cells (NPCs)
-
DMEM/F12 medium supplemented with B27, penicillin/streptomycin, and L-glutamine
-
Basic fibroblast growth factor (bFGF)
-
12-Deoxyphorbol esters (e.g., Prostratin, DPP)
-
PKC inhibitor (e.g., Gö 6983)
-
Non-adherent culture plates (e.g., 96-well)
-
Microscope with imaging software
Procedure:
-
Cell Preparation: Dissociate existing neurospheres into a single-cell suspension.
-
Plating: Plate the single NPCs in non-adherent 96-well plates at a density of 10,000-20,000 cells/well in DMEM/F12 medium containing bFGF (10 ng/mL).
-
Treatment: Add the 12-Deoxyphorbol esters at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA). For mechanism validation, pre-treat a set of wells with a PKC inhibitor for 30 minutes before adding the 12-Deoxyphorbol ester.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Analysis: Capture images of the newly formed neurospheres in each well. Use image analysis software to quantify the number and diameter of neurospheres. An increase in neurosphere size and/or number indicates enhanced NPC proliferation.
In Vivo Neurogenesis Analysis using BrdU Labeling
This in vivo method assesses the proliferation and survival of new cells in the brain of a model organism.
Materials:
-
Adult mice or rats
-
12-Deoxyphorbol esters formulated for in vivo delivery
-
5-bromo-2'-deoxyuridine (BrdU) solution
-
Anesthetic and surgical tools for intracerebroventricular (ICV) injection (if applicable)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN for mature neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Animal Treatment: Administer the 12-Deoxyphorbol ester to the animals (e.g., via intraperitoneal or intracerebroventricular injection) for a defined period.
-
BrdU Administration: During the treatment period, administer BrdU (e.g., 50 mg/kg, i.p.) daily for several consecutive days to label dividing cells.
-
Tissue Collection: After a designated survival period (e.g., 2-4 weeks to allow for cell differentiation), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Extract the brains and post-fix them in 4% paraformaldehyde. Cryoprotect the brains in a sucrose (B13894) solution and section them using a cryostat or microtome.
-
Immunohistochemistry: Perform immunohistochemical staining on the brain sections using an anti-BrdU antibody to identify the newly generated cells. Co-stain with cell-type-specific markers (e.g., NeuN, GFAP) to determine the fate of the new cells.
-
Quantification: Use a fluorescence microscope to count the number of BrdU-positive cells and the percentage of these cells that co-localize with neuronal or glial markers in specific brain regions (e.g., the hippocampus).
Immunocytochemistry for Neuronal Differentiation
This in vitro technique is used to visualize and quantify the differentiation of NPCs into neurons.
Materials:
-
NPCs cultured on adherent plates (e.g., coated with poly-L-ornithine and laminin)
-
Differentiation medium (e.g., DMEM/F12 with B27, without growth factors)
-
12-Deoxyphorbol esters
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin and normal goat serum)
-
Primary antibodies against neuronal markers (e.g., anti-β-III-tubulin (Tuj1), anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Plate NPCs on coated coverslips and induce differentiation by switching to a differentiation medium. Treat the cells with the 12-Deoxyphorbol esters of interest.
-
Fixation and Permeabilization: After the desired differentiation period (e.g., 5-7 days), fix the cells with 4% paraformaldehyde and then permeabilize them.
-
Blocking and Staining: Block non-specific antibody binding and then incubate the cells with primary antibodies against neuronal markers. After washing, incubate with the corresponding fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence microscope. Quantify the percentage of cells expressing neuronal markers relative to the total number of cells (DAPI-stained nuclei).
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of 12-Deoxyphorbol esters in neurogenesis research.
References
Validating Downstream Targets of 12-Deoxyphorbol 13-Isobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-Deoxyphorbol 13-Isobutyrate (DPB), a potent activator of Protein Kinase C (PKC), with other commonly used phorbol (B1677699) esters. The objective is to offer a framework for validating the downstream targets of DPB through detailed experimental protocols and comparative data.
Introduction to this compound (DPB)
This compound is a member of the phorbol ester family of natural compounds. Like other phorbol esters, DPB exerts its biological effects primarily by mimicking the endogenous second messenger diacylglycerol (DAG), which binds to and activates conventional and novel isoforms of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Comparative Analysis of PKC Activators
The validation of DPB's downstream targets is often achieved by comparing its activity with other well-characterized phorbol esters. This comparative approach helps to elucidate the specific effects of DPB and to control for general phorbol ester-induced responses. Key comparators include Phorbol 12-Myristate 13-Acetate (PMA), Phorbol 12,13-Dibutyrate (PDBu), and Prostratin (12-Deoxyphorbol 13-Acetate).
Binding Affinities for PKC Isoforms
The initial step in PKC activation by phorbol esters is their binding to the C1 domain of the kinase. The binding affinity can vary between different phorbol esters and PKC isoforms.
| Compound | PKC Isoform | Binding Affinity (Ki) |
| This compound (DPB) | PKCα, β1, β2, γ | 92-140 nM[1] |
| Phorbol 12,13-Dibutyrate (PDBu) | PKCα, β1, β2, δ | 1.6-18 nM[2] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Pan-PKC | High affinity (nanomolar range) |
| Prostratin (12-Deoxyphorbol 13-Acetate) | Pan-PKC | High affinity |
Key Downstream Signaling Pathways and Their Validation
The activation of PKC by DPB leads to the phosphorylation of numerous downstream substrates, initiating several key signaling cascades. Validating these targets involves measuring the extent of their activation in response to DPB and comparing it to other phorbol esters.
MARCKS Phosphorylation
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a major substrate of PKC. Its phosphorylation is a hallmark of PKC activation.
Comparative Data (Hypothetical EC50 Values)
| Compound | EC50 for MARCKS Phosphorylation |
| This compound (DPB) | ~50 nM |
| Phorbol 12-Myristate 13-Acetate (PMA) | ~10 nM |
| Phorbol 12,13-Dibutyrate (PDBu) | ~25 nM |
| Prostratin | ~40 nM |
ERK1/2 Activation
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that is often activated downstream of PKC.
Comparative Data (Hypothetical EC50 Values)
| Compound | EC50 for ERK1/2 Phosphorylation |
| This compound (DPB) | ~75 nM |
| Phorbol 12-Myristate 13-Acetate (PMA) | ~20 nM |
| Phorbol 12,13-Dibutyrate (PDBu) | ~40 nM |
| Prostratin | ~60 nM |
NF-κB-Dependent Transcription
PKC activation can lead to the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory and immune responses.
Comparative Data (Hypothetical Fold Induction)
| Compound (at 100 nM) | NF-κB Luciferase Reporter Activity (Fold Induction) |
| This compound (DPB) | ~8-fold |
| Phorbol 12-Myristate 13-Acetate (PMA) | ~15-fold |
| Phorbol 12,13-Dibutyrate (PDBu) | ~12-fold |
| Prostratin | ~10-fold |
Experimental Protocols
Western Blot for Phosphorylated MARCKS
This protocol describes the detection of phosphorylated MARCKS in cell lysates following treatment with phorbol esters.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HEK293) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of DPB, PMA, PDBu, or Prostratin for 15-30 minutes at 37°C.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MARCKS (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total MARCKS or a loading control like GAPDH.
In Vitro PKC Kinase Assay
This assay measures the ability of DPB and other phorbol esters to directly activate PKC to phosphorylate a substrate peptide.
1. Reaction Mixture Preparation (per reaction):
-
20 mM HEPES, pH 7.4
-
10 mM MgCl₂
-
1 mM CaCl₂
-
100 µM ATP (spiked with [γ-³²P]ATP, ~1 µCi per reaction)
-
50 µM PKC substrate peptide (e.g., MARCKS-derived peptide)
-
100 ng of purified PKC enzyme
-
DPB or other phorbol esters at desired concentrations
2. Assay Procedure:
-
Combine all reaction components except ATP in a microfuge tube on ice.
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
3. Detection of Phosphorylation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone.
-
Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of NF-κB-dependent transcription in response to phorbol ester treatment.
1. Cell Transfection:
-
Plate HEK293 cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24 hours.
2. Cell Treatment:
-
Replace the medium with fresh serum-free medium.
-
Treat the cells with various concentrations of DPB or other phorbol esters for 6-8 hours.
3. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the untreated control.
Visualizations
Caption: Simplified signaling pathway of DPB and its alternatives.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship for comparative validation.
References
- 1. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of protein kinase C delta by phorbol ester, endothelin-1, and platelet-derived growth factor in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 12-Deoxyphorbol 13-Isobutyrate Analogs
This guide provides a comprehensive comparison of 12-Deoxyphorbol 13-isobutyrate analogs and related phorbol (B1677699) esters, focusing on their structure-activity relationships (SAR). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visualization of relevant biological pathways.
Data Presentation: Comparative Biological Activities
The biological activity of this compound and its analogs is primarily attributed to their ability to activate Protein Kinase C (PKC) isozymes. This activation can lead to various cellular responses, including cytotoxicity in cancer cell lines. The following tables summarize the quantitative data on the cytotoxic effects of various 12-deoxyphorbol esters and other phorbol derivatives.
Table 1: Cytotoxic Activity of 12-Deoxyphorbol Esters against Human KB Cells
| Compound | R1 (C-13) | R2 (C-20) | IC50 (µg/mL)[1] |
| 8 | -OCO(CH₂)₂CH₃ | -OCOCH₃ | 0.8 |
| 9 | -OCOCH(CH₃)₂ | -OCOCH₃ | 0.5 |
| 10 | -OCOCH=CHCH₃ | -OCOCH₃ | 1.0 |
| 1-7 | Various Acyl Groups | Various Acyl Groups | Very low or no activity |
| 11 | -OCOCH₃ | -OH | No activity up to 1000 µg/mL |
Table 2: Anti-leukemia Activity of Phorbol Derivatives (IC50 in µM)
| Compound | Jurkat | HL-60 | K562 |
| 5B | >10 | 1.39 ± 0.12 | 0.24 ± 0.04 |
| Other Analogs | - | - | - |
Note: A full set of 16 phorbol derivatives were synthesized and tested, with compound 5B showing the most potent activity against the K562 cell line. For a complete list of the tested compounds and their activities, please refer to the original publication.[2]
Structure-Activity Relationship Summary:
-
Esterification at C-13 and C-20: The presence and nature of the ester groups at the C-13 and C-20 positions of the 12-deoxyphorbol backbone are critical for cytotoxic activity. Diesters generally show higher activity than monoesters.[1]
-
Nature of the Acyl Group: The type of acyl group at C-13 and C-20 influences potency. For instance, compound 9 with an isobutyrate group at C-13 and an acetate (B1210297) at C-20 displayed the highest potency among the tested analogs against KB cells.[1]
-
Substituent Size: Molecular docking studies suggest that excessively large substituent groups may decrease activity.[2]
-
C-20 Hydroxyl Group: Modification of the C-20 hydroxyl group should be approached with caution as it can significantly impact biological activity.[2]
-
Prostratin (B1679730) Analogs: GRC-2, a prostratin analog, has been shown to be ten-fold more potent than prostratin in inhibiting the growth of human non-small cell lung cancer A549 cells, highlighting that modifications to the prostratin scaffold can enhance anticancer activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound analogs on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., KB, Jurkat, HL-60, K562)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Protein Kinase C (PKC) Binding Assay ([³H]PDBu Binding)
This radioligand binding assay is used to determine the affinity of this compound analogs for PKC.
Materials:
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Unlabeled PDBu (for determining non-specific binding)
-
This compound analogs
-
PKC source (e.g., purified PKC isozymes, cell or tissue homogenates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 100 µg/mL phosphatidylserine)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer, the PKC source, and either the radioligand ([³H]PDBu) alone (for total binding), the radioligand with an excess of unlabeled PDBu (for non-specific binding), or the radioligand with various concentrations of the test compound.
-
Initiate the binding reaction by adding the PKC source to the wells. The final assay volume is typically 250 µL.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The binding affinity (Ki) of the test compounds is calculated from their IC50 values (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway Diagram
12-Deoxyphorbol esters, including this compound analogs, exert their cytotoxic effects in cancer cells, at least in part, through the activation of the PKC-δ/PKD/ERK signaling pathway.[3]
Caption: PKC-δ/PKD/ERK signaling pathway activated by 12-deoxyphorbol esters.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the structure-activity relationship of this compound analogs.
References
Unraveling the Complex Profile of 12-Deoxyphorbol 13-Isobutyrate: A Comparative Guide to its Protein Kinase C Modulatory Properties
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 12-Deoxyphorbol 13-Isobutyrate's performance against other Protein Kinase C modulators, supported by experimental data and detailed protocols.
Contrary to a simplistic antagonist label, this compound (DPB) presents a nuanced profile as a modulator of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. While it acts as a direct activator of PKC, its biological effects diverge significantly from the archetypal potent activator, Phorbol (B1677699) 12-myristate 13-acetate (PMA). Under certain conditions, DPB can even exhibit functional antagonism against PMA-induced cellular responses. This guide provides a comprehensive assessment of DPB's properties, comparing its activity with both a potent PKC activator (PMA) and established PKC inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of PKC Modulators
The interaction of DPB with PKC is best understood in the context of other well-characterized modulators. The following table summarizes the quantitative data on the binding affinities and functional potencies of DPB, the potent activator PMA, and representative PKC inhibitors.
| Compound | Class | Target(s) | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
| This compound (DPB) | PKC Activator (with functional antagonistic properties) | PKCα, PKCβ1, PKCβ2, PKCγ | 92-140 nM | EC50: Not explicitly reported, but induces concentration-dependent responses[1]. |
| Phorbol 12-myristate 13-acetate (PMA) | Potent PKC Activator | Most PKC Isoforms | ~2.6 nM (for PKCα) | EC50: Low nM range for various cellular responses. |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | Many kinases, including most PKC isoforms | IC50: 2.7 nM (for PKC) | IC50: Varies by isoform, generally in the low nM range. |
| Gö6976 | Selective PKC Inhibitor | Conventional PKCs (α, β, γ) | IC50: ~2.3 - 10 nM | IC50: Effective in the nM range against conventional PKCs. |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC Inhibitor | Most PKC Isoforms | IC50: ~10 - 20 nM | IC50: Broadly inhibits PKC isoforms in the nM range. |
The Dual Personality of DPB: Activator and Functional Antagonist
DPB, like other phorbol esters, binds to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG) and inducing a conformational change that activates the enzyme. This activation is responsible for its observed biological effects, such as inducing contractions in isolated rat thoracic arteries in a concentration-dependent manner[1].
However, the "antagonistic" properties of DPB emerge in its interaction with the more potent activator, PMA. While not a classical competitive antagonist that blocks the binding of an agonist, DPB can act as a functional antagonist . This means that pre-treatment with DPB can inhibit or reduce the cellular response to a subsequent stimulation with PMA. This phenomenon is thought to arise from several potential mechanisms, including:
-
Differential PKC Isoform Activation and Translocation: Phorbol esters with different structures can induce distinct patterns of PKC isoform activation and their translocation to different subcellular compartments. The less hydrophobic nature of some 12-deoxyphorbol esters, compared to PMA, may lead to a different kinetic profile of PKC activation and localization, ultimately interfering with the signaling cascade initiated by PMA[2].
-
Downregulation of PKC: Prolonged exposure to PKC activators can lead to the downregulation of PKC enzymes through proteolytic degradation. The less potent and potentially more transient activation by DPB might lead to a state where PKC is less responsive to the strong, sustained activation by PMA.
-
Activation of Different Downstream Pathways: The specific conformation induced in PKC by DPB might favor the phosphorylation of a different subset of downstream substrates compared to PMA, leading to distinct or even opposing cellular outcomes[3].
Signaling Pathways: A Tale of Two Phorbol Esters
The activation of PKC by phorbol esters triggers a cascade of downstream signaling events. However, the subtle differences in how DPB and PMA interact with PKC can lead to divergent pathway activation.
While both PMA and DPB activate this core pathway, the intensity and duration of the signal, as well as the engagement of specific downstream effectors, can differ. For instance, some studies suggest that 12-deoxyphorbol esters can lead to the activation of the PKC-δ/PKD/ERK signaling pathway, resulting in growth arrest and apoptosis in certain cancer cells, a nuanced outcome not always associated with the potent mitogen PMA[3].
Experimental Protocols
To assess the unique modulatory properties of this compound, a combination of in vitro and cell-based assays is recommended.
PKC Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the phorbol ester binding site on PKC.
Principle: The assay measures the ability of a non-radioactive compound (e.g., DPB) to compete with a radioactive phorbol ester (e.g., [³H]PDBu - Phorbol 12,13-dibutyrate) for binding to a source of PKC (e.g., purified enzyme or cell lysates).
Methodology:
-
Preparation of PKC Source: Isolate PKC from a suitable source, such as rat brain tissue or cultured cells expressing specific PKC isoforms.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, KCl, CaCl₂, and a source of phospholipids (B1166683) (e.g., phosphatidylserine) which are essential for PKC activity.
-
Reaction Mixture: In microtiter plates, combine the PKC source, a fixed concentration of [³H]PDBu, and varying concentrations of the test compound (DPB).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the protein-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
Safety Operating Guide
Navigating the Safe Disposal of 12-Deoxyphorbol 13-Isobutyrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent biological compounds like 12-Deoxyphorbol 13-Isobutyrate is a critical component of laboratory safety and regulatory compliance. Due to its classification as a hazardous phorbol (B1677699) ester, stringent procedures must be followed to neutralize its biological activity and ensure its safe disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Immediate Safety and Hazard Information
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (e.g., nitrile), Lab coat, Safety glasses with side shields or chemical goggles.[2] |
| Skin Corrosion/Irritation | Chemical-resistant gloves, Lab coat. |
| Serious Eye Damage/Irritation | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Use in a well-ventilated area or with a certified respirator for solids.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe inactivation and disposal of this compound and contaminated materials.
Step 1: Segregation and Collection of Waste
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: All solid materials contaminated with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams.
Step 2: Inactivation of Phorbol Ester
Before final disposal, it is highly recommended to inactivate the biological activity of the phorbol ester.
-
Inactivation Solution: Prepare a fresh 5% sodium hypochlorite (B82951) (bleach) solution.
-
Procedure for Liquid Waste: To the collected liquid waste containing this compound, carefully add the 5% sodium hypochlorite solution to achieve a final concentration of at least 2.5% sodium hypochlorite. Allow the mixture to react for a minimum of 2 hours to ensure complete inactivation.
-
Procedure for Solid Waste: Solid waste should be soaked in a 5% sodium hypochlorite solution for at least 2 hours before being placed in the hazardous waste container.
Step 3: Final Disposal
All waste, both inactivated liquid and solid, must be disposed of as hazardous waste.
-
Contact Environmental Health and Safety (EHS): All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Labeling: Ensure all waste containers are clearly and accurately labeled as hazardous waste, indicating the presence of inactivated phorbol ester.
Step 4: Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.[2]
-
For solid spills, dampen the material with water to prevent the generation of dust before covering with an absorbent material.[3]
-
Collect all cleanup materials into a dedicated hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Notify your institution's EHS or emergency response team.[2]
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Decision Logic for this compound.
References
Personal protective equipment for handling 12-Deoxyphorbol 13-Isobutyrate
This guide provides critical safety, operational, and disposal protocols for handling 12-Deoxyphorbol 13-Isobutyrate, a potent phorbol (B1677699) ester. Researchers, scientists, and drug development professionals must adhere strictly to these procedures to ensure personal safety and prevent contamination. Phorbol esters are a class of compounds known to be tumor promoters and can cause severe irritation to the skin, eyes, and respiratory system.[1] Systemic toxic effects may also result from absorption through the skin, inhalation, or ingestion.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Due to the significant risks associated with phorbol esters, a comprehensive suite of personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with indirect vents.[1] | Protects eyes from splashes of solutions containing the compound. |
| Face Shield | To be worn over safety goggles.[1] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves. A minimum thickness of 0.11 mm is recommended. Double gloving is advised.[1][3] | Prevents dermal contact and absorption. Contaminated gloves should be replaced immediately.[4] |
| Body Protection | Laboratory Coat | Full-length, buttoned, and made of a low-permeability material.[1][4] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat.[1] | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | Respirator | N95 or higher, depending on the procedure and potential for aerosol generation.[1][3] | Protects against the inhalation of aerosolized particles of the compound. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material.[1] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
1. Preparation and Weighing:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as specified in Table 1.
-
Weigh the compound on a tared weigh paper or in a container within the fume hood.
-
Use tools and equipment dedicated solely to handling this compound to prevent cross-contamination.
2. Dissolving the Compound:
-
Add the desired solvent to the container with the weighed compound inside the fume hood.
-
Cap the container securely before mixing or vortexing.
-
If sonication is required, ensure the container is sealed to prevent aerosol generation.
3. Use in Experiments:
-
When transferring solutions, use appropriate pipettes with disposable tips.
-
All procedures involving the open solution must be performed within the fume hood.
-
Keep all containers with the compound clearly labeled and sealed when not in use.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A 5% sodium hypochlorite (B82951) solution can be used for the inactivation of phorbol esters.[4]
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coat.
-
Dispose of all contaminated disposable items as hazardous waste according to the disposal plan below.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[3]
Experimental Workflow Diagram
Caption: This diagram outlines the essential steps for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of through an official institutional hazardous waste management program.[1] Do not dispose of any contaminated materials in the general laboratory trash or down the drain.[1]
1. Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents used.[1]
2. Solid Waste:
-
All contaminated solid consumables, including pipette tips, tubes, gloves, absorbent pads, and weigh papers, must be collected in a separate, clearly labeled, and sealed hazardous waste container.[1]
3. "Empty" Containers:
-
"Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
4. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by soaking in a 5% sodium hypochlorite solution or another appropriate oxidizing solution before standard washing procedures.
Emergency Procedures
Spill Response:
-
In case of a spill, immediately secure and isolate the area to prevent unauthorized entry.[1]
-
Notify the laboratory supervisor and the institutional safety officer.[1]
-
For trained personnel only: don appropriate PPE, including respiratory protection. Cover the spill with an absorbent material from a chemical spill kit.[1] Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Seek medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
